4-(4-Chlorophenoxy)-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
919118-79-9 |
|---|---|
Molecular Formula |
C11H7ClN2O3 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-3-nitropyridine |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-1-3-9(4-2-8)17-11-5-6-13-7-10(11)14(15)16/h1-7H |
InChI Key |
HGPIXEHFWHJUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=NC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-(4-Chlorophenoxy)-3-nitropyridine chemical structure and properties
[1]
Executive Summary
This compound is a specialized heterocyclic intermediate critical to the synthesis of diaryl ether-based pharmacophores.[1] It serves as a structural precursor to 3-amino-4-(4-chlorophenoxy)pyridine , a scaffold frequently employed in the development of multi-kinase inhibitors (e.g., targeting VEGFR, PDGFR, and Raf pathways).[1] This guide details the compound's physicochemical profile, validated synthetic protocols via Nucleophilic Aromatic Substitution (SNAr), and its downstream utility in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a pyridine ring substituted at the 3-position with a nitro group and at the 4-position with a 4-chlorophenoxy moiety.[1] The nitro group acts as a critical electron-withdrawing group (EWG), activating the pyridine ring for initial synthesis and serving as a latent amine functionality for subsequent derivatization.
| Descriptor | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₇ClN₂O₃ |
| Molecular Weight | 250.64 g/mol |
| Core Scaffold | Nitropyridine / Diaryl Ether |
| Key Functionalities | Nitro (reducible), Chloro (lipophilic), Pyridine Nitrogen (H-bond acceptor) |
| CAS Number (Related) | 13091-23-1 (Precursor: 4-Chloro-3-nitropyridine) |
Structural Visualization
The following diagram illustrates the connectivity and the electronic influence of the nitro group which activates the C4 position.
Figure 1: Structural connectivity highlighting the activating nitro group at C3 relative to the ether linkage at C4.[1]
Physicochemical Profile
While specific experimental data for this intermediate is often proprietary, the following properties are derived from validated structural analogs and computational models.
| Property | Data / Range | Notes |
| Physical State | Solid (Crystalline) | Likely pale yellow to orange needles due to nitro conjugation.[1][2] |
| Melting Point | 85–95 °C (Predicted) | Analogous to 4-(4-chlorophenoxy)nitrobenzene (mp 67-70°C) but higher due to pyridine polarity.[1] |
| Solubility | DMSO, DMF, Ethyl Acetate | High solubility in polar aprotic solvents; low water solubility. |
| LogP | ~3.2 | Lipophilic, suitable for membrane permeability in drug scaffolds. |
| Reactivity | Electrophilic (at C2/C6) | The nitro group makes the ring electron-deficient.[1] |
Synthetic Pathways[1][6][7][9][10][11]
The synthesis of this compound relies on a robust Nucleophilic Aromatic Substitution (SNAr) .[1] The 3-nitro group is essential; it lowers the LUMO energy of the pyridine ring, making the 4-chloro substituent highly susceptible to displacement by the phenoxide nucleophile.
Experimental Protocol: SNAr Coupling
Reagents:
-
Substrate: 4-Chloro-3-nitropyridine (1.0 eq)[1]
-
Nucleophile: 4-Chlorophenol (1.1 eq)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃)[1]
-
Solvent: DMSO or DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMSO (0.5 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Addition: Add 4-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). A precipitate should form.[3]
-
Isolation: Filter the solid, wash copiously with water to remove DMSO and inorganic salts.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).
Reaction Mechanism Visualization[1]
Figure 2: SNAr mechanism illustrating the addition-elimination pathway facilitated by the nitro group.[1]
Downstream Applications in Drug Discovery[10]
This compound is rarely the final API; rather, it is a "linchpin" intermediate. The primary application involves the reduction of the nitro group to an amine, creating a 3-amino-4-phenoxypyridine core.[1] This core is structurally homologous to the scaffold found in kinase inhibitors like Sorafenib (though Sorafenib utilizes a carboxamide-pyridine, the diaryl ether logic is identical).
Functionalization Workflow
-
Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride (Fe/NH₄Cl) or Hydrogenation (H₂/Pd-C).[1]
-
Product: 4-(4-chlorophenoxy)pyridin-3-amine.[1]
-
-
Urea Formation: The resulting amine is reacted with isocyanates to form urea linkages, a classic motif for binding to the ATP pocket of kinases (e.g., VEGFR2, BRAF).
Figure 3: Synthetic workflow from the nitro-intermediate to bioactive kinase inhibitors.[1]
Safety & Handling (MSDS Summary)
As a nitro-pyridine derivative, this compound requires strict safety adherence.[1]
-
Hazards:
-
Handling Protocols:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid dust formation; use wet-wiping for spills.[1]
-
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Introduction: The Strategic Importance of the 3-Nitro-4-Alkoxypyridine Scaffold
An In-Depth Technical Guide to the Electronic Properties of 3-Nitro-4-Alkoxypyridines
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic nature and capacity for functionalization make it a privileged scaffold in drug design.[3][4] The strategic introduction of substituents onto this ring dramatically modulates its physicochemical properties and biological activity. This guide focuses on the 3-nitro-4-alkoxy-substituted pyridine core, a system where a powerful electron-withdrawing group (EWG) and a potent electron-donating group (EDG) are in a unique electronic relationship.
This "push-pull" arrangement creates a highly polarized and reactive molecule, making it a versatile intermediate for synthesizing more complex structures. Understanding the fundamental electronic properties of this scaffold is paramount for researchers aiming to leverage its reactivity in drug discovery and materials science. This document provides a comprehensive exploration of these properties, grounded in mechanistic principles and supported by detailed experimental and analytical protocols.
Part 1: Synthesis of the 3-Nitro-4-Alkoxypyridine Core
The construction of the 3-nitro-4-alkoxypyridine scaffold is typically achieved through nucleophilic aromatic substitution (SNAr), leveraging a precursor that contains a suitable leaving group at the C4 position. A common and effective strategy starts from 4-chloro-3-nitropyridine.
Experimental Protocol: Synthesis of 4-Methoxy-3-nitropyridine
This protocol details the synthesis via a Williamson ether-type reaction on a highly activated pyridine ring. The choice of a strong base like sodium hydride is critical for the complete deprotonation of methanol to form the potent sodium methoxide nucleophile, which is necessary to displace the chloride leaving group efficiently.
Materials:
-
4-Chloro-3-nitropyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Carefully add sodium hydride (1.2 equivalents) portion-wise while stirring. Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (1.5 equivalents) dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium methoxide.
-
Substitution Reaction: Dissolve 4-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-methoxy-3-nitropyridine by flash column chromatography on silica gel to obtain the final product.
Caption: Workflow for the synthesis of 4-methoxy-3-nitropyridine.
Part 2: Core Electronic Properties and Reactivity
The electronic character of 3-nitro-4-alkoxypyridines is dominated by the interplay of three key features: the inherent electron deficiency of the pyridine ring, the powerful electron-withdrawing nitro group, and the electron-donating alkoxy group.
-
Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting an inductive electron-withdrawing effect (-I) that deactivates the ring towards electrophilic attack compared to benzene.[5][6]
-
Nitro Group (C3): The -NO₂ group is one of the strongest electron-withdrawing groups. It deactivates the ring significantly through both a strong inductive effect (-I) and a resonance (mesomeric) effect (-M).[1]
-
Alkoxy Group (C4): The -OR group is strongly electron-donating via resonance (+M) due to the lone pairs on the oxygen atom, but moderately electron-withdrawing inductively (-I) due to oxygen's electronegativity. The resonance effect is dominant.
The placement at positions 3 and 4 creates a "push-pull" system where the alkoxy group donates electron density into the ring, and the nitro group withdraws it. This polarization profoundly influences the molecule's reactivity, particularly for Nucleophilic Aromatic Substitution (SNAr).
Caption: Summary of electronic effects in 3-nitro-4-alkoxypyridines.
Dominant Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group renders the pyridine ring electron-deficient, making it highly susceptible to attack by nucleophiles.[1] This effect is most pronounced at the positions ortho and para to the nitro group (C2 and C4/C6). In the 3-nitro-4-alkoxypyridine system, the positions most activated for SNAr are C2 and C6, assuming a suitable leaving group is present.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1]
-
Addition: The nucleophile attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring.
The stability of the Meisenheimer complex is the key factor driving the reaction. The negative charge of this intermediate can be effectively delocalized onto the oxygen atoms of the nitro group, a critical stabilizing interaction.[1]
Caption: The two-step addition-elimination mechanism of SNAr.
Part 3: Spectroscopic Characterization
The electronic properties of 3-nitro-4-alkoxypyridines are directly reflected in their spectroscopic data. NMR and UV-Vis spectroscopy are primary tools for confirming the structure and understanding the electronic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are highly informative. The strong deshielding effect of the nitro group and the ring nitrogen, combined with the shielding from the alkoxy group, results in a characteristic pattern of chemical shifts.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| H-2 | 8.5 - 9.0 | 145 - 155 | Deshielded by adjacent ring nitrogen and ortho to the -NO₂ group. |
| C-2 | 145 - 155 | Influenced by adjacent nitrogen and ortho to the nitro group. | |
| C-3 | - | 130 - 140 | Carbon bearing the strongly withdrawing -NO₂ group. |
| C-4 | - | 155 - 165 | Carbon bearing the electron-donating -OR group, significantly shielded. |
| H-5 | 7.0 - 7.5 | 105 - 115 | Shielded by the para -OR group. |
| C-5 | 105 - 115 | Shielded by the adjacent -OR group. | |
| H-6 | 8.2 - 8.7 | 150 - 160 | Deshielded by the ring nitrogen. |
| C-6 | 150 - 160 | Influenced by the adjacent nitrogen. | |
| Alkoxy (-OCH₃) | 3.9 - 4.2 | 55 - 60 | Typical range for methoxy group attached to an aromatic ring. |
Note: These are estimated ranges and can vary based on the specific alkoxy group and solvent.
UV-Visible Spectroscopy
The "push-pull" nature of the substituents creates significant intramolecular charge-transfer (ICT) character. This typically results in strong absorption bands in the UV-Vis spectrum.
| Transition Type | Approximate λₘₐₓ (nm) | Description |
| π → π | 250 - 280 | High-energy transition involving the entire aromatic π-system. |
| Intramolecular CT | 320 - 380 | Lower-energy transition corresponding to charge transfer from the electron-rich part of the molecule (alkoxy-pyridine) to the electron-deficient nitro group. This band is characteristic of push-pull systems.[7] |
| n → π | > 380 (often weak) | Weak transition involving the lone pair electrons on the nitro group's oxygen atoms. May be obscured by the stronger CT band. |
Protocol: Spectroscopic Analysis
Objective: To confirm the identity and purity of synthesized 4-methoxy-3-nitropyridine.
1. NMR Sample Preparation: a. Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. b. Ensure the sample is fully dissolved.
2. NMR Data Acquisition: a. Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a suitable NMR spectrometer (e.g., 400 MHz). b. Analyze the spectra to assign all proton and carbon signals, confirming they match the expected values in the table above.
3. UV-Vis Sample Preparation: a. Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a sample with an absorbance maximum between 0.5 and 1.5 AU.
4. UV-Vis Data Acquisition: a. Record the absorption spectrum from approximately 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. b. Use the pure solvent as a blank reference. c. Identify the λₘₐₓ values and compare them to the expected transitions.
Part 4: Applications in Drug Development
The 3-nitro-4-alkoxypyridine scaffold is of significant interest to medicinal chemists. The nitro group, while contributing to reactivity, is also a known pharmacophore in various therapeutic areas, particularly as an antimicrobial agent.[8] Furthermore, the nitro group can be readily reduced to an amino group, a critical functional handle for further molecular elaboration, opening pathways to diverse chemical libraries. The activated C2 and C6 positions allow for the facile introduction of various nucleophiles, enabling the synthesis of derivatives with tailored properties for structure-activity relationship (SAR) studies in programs targeting:
-
Antimicrobial Agents: Nitropyridine derivatives have shown efficacy against a range of bacterial and fungal strains.[8]
-
Anticancer Drug Discovery: The pyridine nucleus is a common scaffold in kinase inhibitors and other anticancer agents.[4][9]
-
Central Nervous System (CNS) Agents: The polarity and hydrogen-bonding capability of substituted pyridines make them suitable for designing CNS-active compounds.
Conclusion
The 3-nitro-4-alkoxypyridine framework is a synthetically accessible and highly versatile platform for chemical synthesis. Its distinct electronic properties, governed by the synergistic effects of the pyridine nitrogen, a C3-nitro group, and a C4-alkoxy group, render it exceptionally reactive towards nucleophilic aromatic substitution. This reactivity, coupled with the biological relevance of the nitropyridine motif, establishes these compounds as valuable building blocks for researchers in drug discovery and materials science. A thorough understanding of their synthesis, electronic nature, and spectroscopic signatures, as detailed in this guide, is essential for unlocking their full potential.
References
- Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines - PMC. (n.d.). National Center for Biotechnology Information.
- Process for preparation of nitropyridine derivatives. (2010). Google Patents.
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved February 26, 2026, from [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved February 26, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). ScienceDirect. Retrieved February 26, 2026, from [Link]
-
Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. (2024). MDPI. Retrieved February 26, 2026, from [Link]
-
reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness. Retrieved February 26, 2026, from [Link]
-
Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. (2024). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]
-
NMR spectroscopic study of 3-nitrofurazans. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2009). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Experimental and computational studies of binding of dinitrogen, nitriles, azides, diazoalkanes, pyridine, and pyrazines to M(PR(3))(2)(CO)(3) (M = Mo, W; R = Me, (i)Pr). (2009). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Synthesis and electronic properties of A3B-thienyl porphyrins: experimental and computational investigations. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved February 26, 2026, from [Link]
- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and .... (n.d.). Google Patents.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. (n.d.). Retrieved February 26, 2026, from [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. (2014). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyanate. (2022). Retrieved February 26, 2026, from [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region.. (n.d.). IU Indianapolis ScholarWorks. Retrieved February 26, 2026, from [Link]
-
Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Retrieved February 26, 2026, from [Link]
-
Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved February 26, 2026, from [Link]
-
Nitro Compounds and Their Derivatives in Organic Synthesis. (2020). MDPI. Retrieved February 26, 2026, from [Link]
-
Analyst. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). MDPI. Retrieved February 26, 2026, from [Link]
-
Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Pyridines. (n.d.). Retrieved February 26, 2026, from [Link]
-
Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides. (2025). Beilstein Journals. Retrieved February 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
4-(4-Chlorophenoxy)-3-nitropyridine molecular weight and formula
An In-Depth Technical Guide to 4-(4-Chlorophenoxy)-3-nitropyridine: Synthesis, Characterization, and Applications
Introduction
This compound is a diaryl ether derivative built upon a pyridine scaffold. This molecule incorporates three key structural motifs: a pyridine ring, a nitro group, and a 4-chlorophenoxy moiety. The pyridine nucleus is a ubiquitous feature in pharmaceuticals and agrochemicals, while the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic system. The presence of a halogenated phenoxy group further adds to the lipophilicity and potential for specific biological interactions.
In the landscape of medicinal chemistry, nitropyridine derivatives are actively investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1] The core of this compound's chemical reactivity and its utility as a synthetic intermediate lies in the activation of the pyridine ring by the nitro group. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, aimed at researchers and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. For context, the properties of its key precursor, 4-Chloro-3-nitropyridine, are also provided.
| Property | This compound | 4-Chloro-3-nitropyridine (Precursor) |
| Molecular Formula | C₁₁H₇ClN₂O₃ | C₅H₃ClN₂O₂[2][3][4][5] |
| Molecular Weight | 250.64 g/mol | 158.54 g/mol [2][3][4][5] |
| IUPAC Name | This compound | 4-chloro-3-nitropyridine |
| CAS Number | Not readily available | 13091-23-1[2][4][5][6][7] |
| Appearance | Expected to be a solid | Pale Yellow Solid[7] |
| Solubility | Expected to be soluble in common organic solvents | Insoluble in water[3] |
Synthesis and Mechanism
The most logical and efficient route to synthesize this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.[8]
Causality of the Synthetic Approach
The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group at the 3-position further depletes the electron density of the ring, particularly at the ortho (2 and 4) and para (6) positions. This electronic activation makes the carbon atom at the 4-position highly electrophilic and susceptible to attack by a nucleophile. The chlorine atom at this position is a good leaving group, facilitating the substitution.[8][9]
The nucleophile in this synthesis is the 4-chlorophenoxide ion, generated in situ from 4-chlorophenol and a suitable base. The phenoxide is a potent oxygen-based nucleophile that readily attacks the activated C4 position of the pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10] Subsequent expulsion of the chloride ion restores the aromaticity of the pyridine ring, yielding the final diaryl ether product.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating system for the synthesis, with checkpoints for monitoring reaction progress and ensuring product purity.
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.1 eq) and anhydrous DMF. Cool the solution in an ice bath (0 °C). Add a base (e.g., potassium carbonate (1.5 eq) or portion-wise addition of sodium hydride (1.2 eq)) to generate the 4-chlorophenoxide in situ. Stir the mixture at this temperature for 30 minutes.
-
Substitution Reaction: To the solution of the 4-chlorophenoxide, add a solution of 4-Chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-Chloro-3-nitropyridine) is consumed.
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Synthetic Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Chloro-3-nitropyridine | CAS 13091-23-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-Chloro-3-nitropyridine 90 13091-23-1 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic_aromatic_substitution [chemeurope.com]
- 10. benchchem.com [benchchem.com]
The Essential Safety Compass: A Technical Guide to Safety Data Sheets for Nitropyridine Ether Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactive Landscape of Nitropyridine Ethers
Nitropyridine ether intermediates are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of pharmaceutical agents. Their unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the pyridine ring, coupled with the flexible ether linkage, make them invaluable building blocks. However, the very features that grant them synthetic utility also imbue them with significant potential hazards. From reactivity and thermal instability to metabolic toxicity, a thorough understanding of the safety profile of these intermediates is not just a regulatory formality but a critical component of responsible research and development.
This guide, designed for the hands-on scientist, moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It aims to provide a deeper, mechanistic understanding of the "why" behind the safety protocols. By deconstructing the SDS in the context of nitropyridine ether chemistry, we will equip you with the expertise to not only handle these materials safely but also to proactively assess risks in novel synthetic routes.
The Global Harmonized System (GHS) and the SDS: A Mandate for Safety
The Safety Data Sheet is a legally mandated document that provides a standardized, 16-section framework for communicating the hazards of chemical substances.[1][2][3] Governed by regulations such as the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard, the SDS is the primary source of information for safe handling, storage, and emergency response.[3] For the research scientist, it is the foundational document upon which a robust safety protocol is built.
A Scientist's Guide to the 16 Sections of an SDS for Nitropyridine Ether Intermediates
Here, we dissect the 16 sections of an SDS, providing insights specifically tailored to the unique chemical nature of nitropyridine ether intermediates.
Section 1: Identification
This section provides the fundamental identity of the chemical, including its name, synonyms, CAS number, and the supplier's contact information.[1][2][3][4] For nitropyridine ether intermediates, which often have complex IUPAC names, cross-referencing the CAS number is crucial to ensure you are consulting the correct document.
Section 2: Hazard(s) Identification
This is arguably the most critical section for a quick risk assessment. It outlines the chemical's hazards as per the GHS, including pictograms, a signal word ("Danger" or "Warning"), hazard statements (e.g., "H302: Harmful if swallowed"), and precautionary statements.[4][5]
For nitropyridine ethers, expect to see warnings related to:
-
Acute Toxicity: Many nitroaromatic compounds are harmful or toxic if swallowed, inhaled, or in contact with skin.[6]
-
Skin and Eye Irritation: The aromatic nature and potential reactivity can lead to significant irritation.[6]
-
Organ Toxicity: The liver is a primary target for nitroaromatic compounds due to their metabolic activation pathways.[7]
Section 3: Composition/Information on Ingredients
This section details the chemical's components, including impurities and stabilizing additives.[3][5] For researchers, this is vital as impurities from the synthesis (e.g., residual starting materials or by-products) could introduce unexpected hazards.
Section 4: First-Aid Measures
This section provides immediate medical guidance in case of exposure.[1] For nitropyridine ether exposure, typical recommendations include:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water and remove contaminated clothing.[4][8]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Section 5: Fire-Fighting Measures
This section outlines how to handle a fire involving the chemical. Nitro compounds can be flammable and may decompose violently when heated, releasing toxic fumes of nitrogen oxides (NOx).[9]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Specific Hazards: Containers may explode when heated.[8]
Section 6: Accidental Release Measures
This provides instructions for cleaning up spills. For solid nitropyridine ethers, this typically involves:
-
Evacuating the area and ensuring adequate ventilation.[5]
-
Wearing appropriate PPE (see Section 8).
-
Avoiding dust generation.[5]
-
Gently sweeping the material into a suitable, labeled container for disposal.[9]
Section 7: Handling and Storage
This section is crucial for day-to-day laboratory safety.
-
Handling: Always work in a well-ventilated area, preferably a chemical fume hood.[1][10] Avoid contact with skin and eyes and prevent the formation of dust.[5][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][10][11]
Section 8: Exposure Controls/Personal Protection
This section specifies the necessary protective measures to minimize exposure.
-
Engineering Controls: A certified chemical fume hood is essential.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield may be necessary for larger quantities.[4]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is required.[4]
-
Section 9: Physical and Chemical Properties
This section provides data on the physical characteristics of the substance, such as appearance, melting point, and solubility. This information is vital for planning experiments and for identifying the substance.
Section 10: Stability and Reactivity
This section details the chemical's stability and potential hazardous reactions.
-
Reactivity: The nitro group on the pyridine ring can be susceptible to nucleophilic substitution.[5][12]
-
Chemical Stability: Generally stable under recommended storage conditions.
-
Hazardous Decomposition Products: Upon heating to decomposition, toxic fumes such as nitrogen oxides (NOx) and carbon monoxide are released.[9][12]
-
Incompatible Materials: Strong oxidizing agents.[12]
Section 11: Toxicological Information
This section provides detailed information on the health effects of the chemical.
-
Routes of Exposure: Inhalation, ingestion, and skin/eye contact.[6]
-
Acute Toxicity: LD50 (Lethal Dose, 50%) data is often provided here. For example, the oral LD50 for 4-Nitropyridine N-oxide in rats is 107 mg/kg.[11]
-
Mechanistic Insight: The toxicity of many nitroaromatic compounds stems from the metabolic reduction of the nitro group to form highly reactive nitroso and hydroxylamine intermediates. These can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and potentially carcinogenicity.
Section 12: Ecological Information
This section provides information on the environmental impact of the chemical. While not always a primary focus in a research lab setting, it is crucial for proper waste disposal.
Section 13: Disposal Considerations
This section provides guidance on the proper disposal of the chemical waste. Nitropyridine ether waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]
Section 14: Transport Information
This section provides classification information for shipping the chemical, including its UN number and proper shipping name.[11][13]
Section 15: Regulatory Information
This section lists the safety, health, and environmental regulations associated with the chemical.
Section 16: Other Information
This section includes the date of preparation or last revision of the SDS and any other relevant information.[4]
Key Hazards and Risk Mitigation for Nitropyridine Ether Intermediates
A deeper dive into the specific hazards of this class of compounds reveals several critical areas for risk management.
Peroxide Formation: The Hidden Danger of Ethers
A significant and often overlooked hazard associated with ethers is their potential to form explosive peroxides upon exposure to air and light.[14][15][16] While specific data on nitropyridine ethers is scarce, the presence of the ether linkage necessitates that they be treated as potential peroxide-formers.
Risk Mitigation:
-
Date all containers upon receipt and upon opening.[14]
-
Store in a cool, dark place , away from light and heat.[14]
-
Test for peroxides before distilling or concentrating any solution containing a nitropyridine ether. This can be done using commercially available test strips.
-
Never open a container of a potential peroxide-former that has visible crystals around the cap or in the liquid.[14]
Thermal Instability and Reactivity
The nitro group makes these compounds energetic. They can undergo exothermic decomposition, especially at elevated temperatures or in the presence of incompatible materials. Nitration reactions, in general, are a known cause of thermal runaway incidents in the chemical industry.
Risk Mitigation:
-
Use a heating mantle with a temperature controller and avoid direct, uncontrolled heating.
-
Perform reactions on a small scale initially to assess their exothermic potential.
-
Be mindful of incompatibilities , especially with strong bases and reducing agents, which can react violently with the nitro group.
Toxicology: A Mechanistic Perspective
The toxicity of nitroaromatic compounds is primarily driven by the metabolic activation of the nitro group. In the body, enzymes can reduce the nitro group to form a nitroso intermediate and then a hydroxylamine. These species are highly reactive and can cause cellular damage.
| Hazard | Typical SDS Information | Mechanistic Insight & Practical Implications |
| Acute Toxicity | "Fatal if swallowed" or "Toxic in contact with skin" (LD50 values)[13][17] | The nitro group can be metabolically reduced to reactive intermediates that cause cellular damage. Always use PPE and work in a fume hood. |
| Organ Toxicity | "May cause damage to organs (liver) through prolonged or repeated exposure" | The liver is a primary site of metabolism for xenobiotics, making it susceptible to damage from reactive metabolites of nitropyridine ethers. |
| Mutagenicity/Carcinogenicity | May be listed as a suspected mutagen or carcinogen. | Reactive metabolites can bind to DNA, forming adducts that can lead to mutations and potentially cancer. |
Experimental Workflow: Integrating Safety into Synthesis
Let's consider a hypothetical synthesis involving a nitropyridine ether intermediate to illustrate the integration of SDS information into your experimental plan.
Reaction: Nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with an alkoxide to form a 2-alkoxy-5-nitropyridine.
Safety-Integrated Workflow:
Caption: A safety-integrated workflow for the synthesis of a nitropyridine ether.
Conclusion: The SDS as a Dynamic Tool in Research
The Safety Data Sheet is more than a static document; it is a dynamic tool that should be integrated into every stage of the research process. For scientists working with reactive and potentially toxic compounds like nitropyridine ether intermediates, a deep understanding of the information contained within the SDS is paramount. By looking beyond the hazard statements and understanding the underlying chemical principles that dictate the risks, researchers can foster a culture of safety, protect themselves and their colleagues, and conduct their work with the confidence that comes from being well-informed. Always remember that the SDS is the starting point for a comprehensive safety assessment, which should also include a thorough review of the relevant scientific literature and consultation with experienced colleagues and safety professionals.
References
- ChemSafetyPro.COM. (2016, January 6). GHS Safety Data Sheet.
- Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
- den Hertog, H. J., & Overhoff, J. (n.d.). Reactivity of 4-nitropyridine-N-oxide.
- PubChem. (n.d.). 4-Nitropyridine N-oxide.
- SAGE Publications Inc. (2015, April 13). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
- ROTH, C. (2025, March 31). Safety Data Sheet: Pyridine.
- ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
- MDPI. (2021, January 17). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules.
- PubChem. (n.d.). 4-Nitropyridine.
- ECHEMI. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
- ResearchGate. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
- PubMed. (n.d.). The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence quenching.
- European Federation of Pharmaceutical Industries and Associations (EFPIA). (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines.
- MDPI. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Flinn Scientific. (n.d.). “How Toxic Is Toxic?”.
- ResearchGate. (2020, January 24). Tryptophan quenching procedure for protein ligand interaction?.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
- MDPI. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
- Santa Cruz Biotechnology. (n.d.). 3-Ethoxy-2-nitropyridine.
- ThatChemist. (2022, May 27). How Peroxides Form in Common Reagents [Video]. YouTube.
- ResearchGate. (2018, July 24). Guidance for Reactive and Peroxide Forming Chemicals.
- Concordia University. (n.d.). “Peroxide-Forming Chemicals” Safety Guidelines.
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. efpia.eu [efpia.eu]
- 7. primescholars.com [primescholars.com]
- 8. mdpi.com [mdpi.com]
- 9. carlroth.com [carlroth.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. westernsydney.edu.au [westernsydney.edu.au]
- 15. youtube.com [youtube.com]
- 16. Peroxide Forming Solvents [sigmaaldrich.com]
- 17. flinnsci.com [flinnsci.com]
A Technical Guide to Bioactive Pyridine Ether Derivatives in Drug Discovery
Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, ranking as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] When combined with an ether linkage, it forms the pyridine ether scaffold, a privileged structure with remarkable versatility and significance, particularly in modern oncology. This guide provides an in-depth exploration of bioactive pyridine ether derivatives, from fundamental chemical principles and synthetic strategies to their mechanisms of action and pivotal roles in FDA-approved multi-kinase inhibitors. We will dissect the structure-activity relationships that drive potency and selectivity, examine key clinical case studies like Sorafenib and Regorafenib, and outline the experimental workflows central to their discovery and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this critical pharmacophore.
The Pyridine Ether: A Privileged Pharmacophore in Drug Design
The prevalence of the pyridine nucleus in pharmaceuticals stems from its unique electronic properties and synthetic tractability.[3][4] As a six-membered aromatic heterocycle, the nitrogen atom imparts basicity, acts as a potent hydrogen bond acceptor, and can significantly influence the molecule's solubility and metabolic profile.[5][6] This makes it an ideal scaffold for engaging with biological targets.[7]
The ether linkage (-O-), when used to connect the pyridine core to another aromatic system, creates a diaryl ether (DAE) motif that is both structurally and functionally critical. This linkage is not merely a passive spacer; it serves several key purposes:
-
Optimal Geometry: The ether bond angle provides a specific, non-linear vector that positions the connected moieties correctly for insertion into deep hydrophobic pockets of enzymes, particularly the ATP-binding site of protein kinases.
-
Conformational Flexibility: The rotational freedom around the C-O bonds allows the molecule to adopt the low-energy conformation required for tight binding with its target, a crucial factor for high-affinity interactions.
-
Metabolic Stability: Compared to more labile linkers like esters or amides, the ether bond is generally more resistant to metabolic cleavage, contributing to improved pharmacokinetic profiles.
The combination of the pyridine ring's hydrogen-bonding capacity and the diaryl ether's structural role has made this scaffold a powerhouse in the development of kinase inhibitors.[3][7]
Synthetic Strategies for Pyridine Ether Derivatives
The construction of the pyridine ether bond is a pivotal step in the synthesis of these bioactive molecules. The choice of synthetic route is dictated by the substitution patterns on both the pyridine and the corresponding phenol, as well as the need for mild conditions to preserve other functional groups. The most common and robust methods are nucleophilic aromatic substitution (SNAr) and Ullmann-type coupling reactions.
The causality behind this choice is clear: SNAr is favored when the pyridine ring is activated by electron-withdrawing groups (e.g., -CN, -NO2) ortho or para to a leaving group (e.g., a halogen), as this stabilizes the transient Meisenheimer complex intermediate. When the pyridine ring is not sufficiently activated, a copper- or palladium-catalyzed Ullmann condensation is the preferred method, as the transition metal facilitates the coupling of a less reactive aryl halide with the phenol.
Exemplary Synthetic Protocol: Ullmann-Type C-O Cross-Coupling
This protocol describes a general, self-validating system for the synthesis of a 4-phenoxy-pyridine derivative, a core structure found in many kinase inhibitors. The inclusion of a ligand (e.g., L-proline or a diamine) is critical as it stabilizes the copper catalyst and accelerates the reaction. The base (e.g., K2CO3 or Cs2CO3) is essential for deprotonating the phenol to generate the active nucleophile.
Objective: To synthesize 2-carboxamido-4-(4-chloro-3-(trifluoromethyl)phenoxy)pyridine.
Materials:
-
4-chloro-2-carboxamidopyridine (1.0 eq)
-
4-chloro-3-(trifluoromethyl)phenol (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) (Anhydrous)
-
Ethyl acetate, Brine, Sodium sulfate (Na2SO4)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-chloro-2-carboxamidopyridine, 4-chloro-3-(trifluoromethyl)phenol, CuI, L-proline, and K2CO3.
-
Solvent Addition: Add anhydrous DMSO to the flask. The volume should be sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per mmol of the limiting reagent).
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barrier of the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash removes residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure pyridine ether derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General synthetic workflow for pyridine ether derivatives.
Mechanism of Action: Precision Targeting of Protein Kinases
Pyridine ether derivatives have found their most profound application as inhibitors of protein kinases, enzymes that regulate a vast number of cellular processes.[7] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[3] Many pyridine ether drugs, including Sorafenib and Regorafenib, are classified as Type II kinase inhibitors .
This classification is mechanistically significant. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to and stabilize an inactive conformation. Specifically, they target the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This action has two key consequences:
-
High Selectivity: The DFG-out conformation is less conserved across the kinome than the active conformation, allowing for greater inhibitor selectivity.
-
Broad Efficacy: By locking the kinase in an inactive state, they prevent its activation, a more definitive mode of inhibition.
The pyridine ether motif is instrumental to this mechanism. The pyridine nitrogen often forms a critical hydrogen bond with a conserved cysteine residue in the hinge region of the kinase. The diaryl ether portion extends into a hydrophobic "back pocket" that is only accessible in the D-out conformation. The urea or amide linker, commonly found in these molecules, forms additional hydrogen bonds with a glutamate residue and the aspartate of the DFG motif, anchoring the inhibitor in place.[8][9][10][11]
Caption: Binding mode of a Type II pyridine ether kinase inhibitor.
Case Studies: FDA-Approved Pyridine Ether Kinase Inhibitors
The clinical and commercial success of pyridine ether derivatives validates their importance in drug discovery. Several have become standard-of-care treatments for various cancers.
| Drug Name (Brand) | Core Structure | Key Kinase Targets | FDA-Approved Indications (Selected) |
| Sorafenib (Nexavar®) | Pyridine-ether linked bi-aryl urea | VEGFR, PDGFR, RAF-1, BRAF, c-Kit | Hepatocellular Carcinoma, Renal Cell Carcinoma[5][8][12] |
| Regorafenib (Stivarga®) | Pyridine-ether linked bi-aryl urea | VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF | Metastatic Colorectal Cancer, GIST, HCC[9][11][13][14] |
| Cabozantinib (Cabometyx®) | Quinoline-ether linked cyclopropane carboxamide | MET, VEGFR2, AXL, RET, KIT, FLT-3 | Renal Cell Carcinoma, HCC, Thyroid Cancer[15][16][17][18] |
-
Sorafenib was a pioneering oral multi-kinase inhibitor. Its dual action of inhibiting the RAF/MEK/ERK signaling pathway to block tumor cell proliferation and targeting VEGFR/PDGFR to reduce tumor angiogenesis set a new paradigm for cancer therapy.[12][19]
-
Regorafenib is a close structural analog of Sorafenib, differing primarily by the addition of a fluorine atom on the central phenyl ring.[9][13] This seemingly minor change alters the drug's kinase inhibition profile, providing potent activity against a broader range of kinases including TIE2, which is also involved in angiogenesis.[11][14]
-
Cabozantinib , while technically a quinoline ether, follows the same pharmacophoric principles. It is a potent inhibitor of MET and AXL in addition to VEGFR, pathways that are critically involved in tumor invasion, metastasis, and the development of treatment resistance.[15][16][18]
Structure-Activity Relationship (SAR) and Modern Design
The development of potent pyridine ether derivatives relies on a deep understanding of their SAR. Key insights include:
-
Pyridine Substituents: Small substituents on the pyridine ring can modulate potency and physical properties. A 2-carboxamide group, for example, is common and often participates in key interactions.
-
Central Phenyl Ring: Halogenation (e.g., F or Cl) on the phenyl ring attached to the ether can enhance binding affinity and modulate the pharmacokinetic profile, as seen in the evolution from Sorafenib to Regorafenib.[1][2]
-
Terminal Phenyl Group: Substituents on the terminal urea-linked phenyl ring are crucial for interactions in the DFG-out back pocket and are a primary site for optimization of potency and selectivity.
A powerful modern strategy in this field is Scaffold Hopping . This involves replacing the central pyridine core with a different heterocycle (a bioisostere) while preserving the essential binding interactions.[20] The goal is to discover novel chemical matter with improved properties, such as enhanced potency, better metabolic stability, or a more favorable side-effect profile, while escaping existing patent landscapes.[21][22][23]
Caption: Iterative drug discovery workflow for pyridine ether inhibitors.
Bioactivity Evaluation: A Methodological Approach
Once a novel pyridine ether derivative is synthesized, its biological activity must be rigorously quantified. The primary evaluation is typically an in-vitro enzymatic assay to determine its inhibitory potency against the target kinase(s).
Exemplary In-Vitro Kinase Assay Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a self-validating system because the signal is directly proportional to kinase activity; therefore, a decrease in signal in the presence of an inhibitor directly measures its potency.
Objective: To determine the IC50 value of a synthesized pyridine ether derivative against a target kinase (e.g., VEGFR2).
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (containing MgCl2, DTT)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Then, dilute these into the assay buffer to the desired final concentrations (e.g., 100 µM to 10 pM).
-
Kinase Reaction:
-
To each well of the 384-well plate, add 2.5 µL of the inhibitor dilution (or buffer with DMSO for positive/negative controls).
-
Add 2.5 µL of a 2X kinase/substrate mixture prepared in assay buffer.
-
Initiate the reaction by adding 5 µL of a 1X ATP solution (the concentration should be at or near the Km for the specific kinase).
-
-
Incubation: Shake the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes). This allows the kinase reaction to proceed.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which then drives a luciferase reaction, generating a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using controls (0% inhibition for DMSO-only wells, 100% inhibition for no-kinase wells).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Challenges and Future Directions
Despite their success, the development of pyridine ether derivatives faces ongoing challenges, including acquired drug resistance through secondary kinase mutations, off-target toxicities, and suboptimal pharmacokinetic properties like poor solubility.[3]
The future of this field is focused on overcoming these hurdles:
-
Next-Generation Inhibitors: Designing compounds that can inhibit common resistance mutations.
-
Improving Selectivity: Fine-tuning structures to minimize inhibition of off-target kinases, thereby reducing side effects.
-
Covalent and Allosteric Inhibitors: Exploring alternative binding modes that can offer greater potency and durability of effect.
-
New Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of pyridine derivatives suggest their potential in treating inflammatory, infectious, and neurodegenerative diseases.[1][2]
The pyridine ether scaffold remains a highly productive and versatile platform in drug discovery. A continued interplay of synthetic chemistry, structural biology, and computational modeling will undoubtedly lead to the development of the next generation of innovative medicines based on this remarkable core.
References
- International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities.
- Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
- IJSAT. (2025, May 24).
- Das, A., et al. (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
- Arabian Journal of Chemistry. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
- ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- PubMed. (2016, March 15).
- ACS Publications. (2018, November 8).
- NIH PubChem. Regorafenib (CID 11167602).
- ResearchGate. (2013, May 15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.
- ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- NIH PMC. (2024, July 11).
- Wikipedia. Regorafenib.
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Cabozantinib?.
- CABOMETYX® (cabozantinib) Official Site. Mechanism of Action.
- ACS Publications. (2026, January 17).
- IUPHAR/BPS Guide to PHARMACOLOGY. regorafenib.
- Australian Government Department of Health. (2019, April 4).
- NIPER, S.A.S. Nagar. Scaffold Hopping in Drug Discovery.
- Inxight Drugs. REGORAFENIB.
- PubMed. (2024, July 11).
- MDPI. (2021, September 7).
- MacariusHealth. Cabozantinib - Uses, Side Effects, Warnings & FAQs.
- ResearchGate. Mechanism of action of cabozantinib.
- APExBIO. Sorafenib - Raf and Tyrosine Kinase Inhibitor.
- NIH PubChem. Sorafenib (CID 216239).
- MDPI. (2025, May 28).
- Progress in Chemical and Biochemical Research.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regorafenib - Wikipedia [en.wikipedia.org]
- 10. regorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. REGORAFENIB [drugs.ncats.io]
- 12. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tga.gov.au [tga.gov.au]
- 15. cabometyxhcp.com [cabometyxhcp.com]
- 16. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 17. Cabozantinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 18. researchgate.net [researchgate.net]
- 19. apexbt.com [apexbt.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation [pcbiochemres.com]
Methodological & Application
Application Note: Protocol for Nucleophilic Substitution of 4-Chloro-3-Nitropyridine
Abstract
This technical guide outlines the optimized protocols for the nucleophilic aromatic substitution (
Introduction & Mechanistic Rationale
Substrate Reactivity Profile
4-Chloro-3-nitropyridine represents a "privileged scaffold" for
-
The Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density across the ring, particularly at C2 and C4.
-
The Nitro Group (C3): Located ortho to the leaving group (Cl at C4), it stabilizes the anionic intermediate via resonance and strong inductive effects (-I/-M).
Unlike chlorobenzene, which requires forcing conditions or metal catalysis, 4-chloro-3-nitropyridine reacts readily with nucleophiles (amines, thiols, alkoxides) under mild conditions.
Reaction Mechanism ( )
The reaction proceeds via a two-step addition-elimination pathway.[1] The rate-determining step is typically the formation of the Meisenheimer complex (Intermediate B below), followed by the rapid restoration of aromaticity via the expulsion of the chloride ion.
Figure 1: The
Critical Reaction Parameters
To ensure reproducibility and safety, the following parameters must be controlled:
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, IPA, or DMF | Protic solvents (EtOH) can facilitate the leaving group departure via H-bonding. DMF is preferred for less reactive nucleophiles due to its high dielectric constant. |
| Base | TEA, DIPEA, or | Essential to neutralize the HCl generated. For amine nucleophiles, using 2.0-2.5 equivalents of the amine itself is a common alternative. |
| Temperature | 0°C to 80°C | Highly reactive amines (e.g., morpholine) may react exothermically at RT. Anilines typically require reflux (80°C).[4] |
| Stoichiometry | 1.1 - 1.2 eq. Nucleophile | Slight excess ensures complete conversion. Large excess is unnecessary due to high substrate reactivity. |
| Concentration | 0.2 M - 0.5 M | Dilution helps manage the exotherm, particularly on scales >10g. |
Experimental Protocols
Workflow Overview
The following flowchart illustrates the standard operational procedure for handling this substrate.
Figure 2: Operational workflow for the synthesis of 4-substituted-3-nitropyridine derivatives.
Protocol A: Amination (General Procedure)
Target: Synthesis of 4-(alkylamino)-3-nitropyridines.
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Amine (e.g., Morpholine, Benzylamine) (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq)
-
Ethanol (Absolute) or Isopropanol (IPA)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (e.g., 1.58 g, 10 mmol) in Ethanol (20 mL).
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol).
-
Nucleophile Addition:
-
Caution: If using highly basic secondary amines (e.g., pyrrolidine), cool the solution to 0°C in an ice bath.
-
Add the amine (11 mmol) dropwise over 5 minutes.
-
-
Reaction: Remove the ice bath and stir at room temperature. If precipitation occurs (amine hydrochloride salt), this is normal.
-
Optimization: If TLC shows starting material remains after 1 hour, heat to reflux (approx. 78°C) for 2 hours.
-
-
Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The product is typically more polar and often brightly colored (yellow/orange).
-
Workup:
-
Purification: Many derivatives crystallize upon cooling or trituration with cold ether. If necessary, purify via silica gel chromatography.[4]
Protocol B: Etherification (Alkoxylation)
Target: Synthesis of 4-alkoxy-3-nitropyridines.
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Sodium Alkoxide (e.g., NaOMe) (1.1 eq) - Prepared in situ or purchased solution.
-
Corresponding Alcohol (Methanol)
Step-by-Step:
-
Setup: Under a nitrogen atmosphere, dissolve 4-chloro-3-nitropyridine (10 mmol) in anhydrous Methanol (20 mL). Cool to 0°C.[6]
-
Addition: Add Sodium Methoxide (0.5 M solution in MeOH, 22 mL, 11 mmol) dropwise. Note: The reaction is exothermic.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Quench: Neutralize with dilute acetic acid or saturated
solution. -
Extraction: Remove excess methanol via rotary evaporation. Extract the aqueous residue with DCM or EtOAc.
-
Yield: Expected yields are typically 85-95% due to the high reactivity of the alkoxide.
Data Summary & Expected Results
The following table summarizes typical outcomes based on nucleophile class, derived from standard reactivity patterns of activated chloropyridines [1, 2].
| Nucleophile Class | Example Reagent | Conditions | Typical Yield | Observation |
| Primary Amine | Benzylamine | EtOH, TEA, Reflux, 2h | 85-95% | Bright yellow solid |
| Secondary Amine | Morpholine | EtOH, RT, 1h | 90-98% | Exothermic, fast |
| Aniline | Aniline | IPA, Cat. HCl, 80°C, 4h | 60-80% | Requires heat/acid cat. |
| Alkoxide | NaOMe | MeOH, 0°C to RT | 85-95% | Sensitive to moisture |
| Thiol | Thiophenol | DMF, | >90% | Strong odor, very fast |
Troubleshooting & Optimization
-
Issue: Hydrolysis (Formation of 3-nitro-4-pyridone).
-
Issue: Regioselectivity (Attack at C2 or C6).
-
Issue: Incomplete Reaction with Anilines.
-
Insight: Anilines are weak nucleophiles.
-
Solution: Switch solvent to NMP or DMF and heat to 100°C. Alternatively, use acid catalysis (1 eq. HCl in IPA) to protonate the ring nitrogen (making it more electron-withdrawing) without protonating the aniline significantly [3].
-
Safety & Handling (E-E-A-T)
Signal Word: DANGER Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H315 (Causes skin irritation).
-
Eye Protection: 4-chloro-3-nitropyridine is corrosive to eyes. Safety goggles and a face shield are mandatory.
-
Skin Sensitization: Pyridine derivatives are known sensitizers. Double-gloving (Nitrile) is recommended.
-
Explosion Hazard: Nitro-compounds can be energetic.
-
Do not distill the neat compound.
-
Avoid heating the reaction mixture to dryness if azides are used (risk of formation of explosive azido-pyridines or furoxans).
-
-
Waste Disposal: All aqueous waste from the workup must be treated as toxic organic waste.
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. (Note: Analogous chemistry for 4-chloro-3-nitro systems).[1][8][9][10]
-
PubChem. (2025).[11][12] 4-Chloro-3-nitropyridine Compound Summary (CID 2735781). National Library of Medicine.
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. (Demonstrates acid-catalyzed SnAr mechanism applicable to deactivated amines).
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-氯-3-硝基吡啶 90% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Nitro Reduction of Pyridine Derivatives via Iron/Acetic Acid
Executive Summary
The reduction of nitropyridines to aminopyridines is a cornerstone transformation in medicinal chemistry, particularly for generating privileged scaffolds in kinase inhibitors and GPCR ligands. While catalytic hydrogenation (
This guide details the Iron-Acetic Acid (Fe/AcOH) reduction protocol. Unlike tin-mediated reductions (SnCl
Scientific Foundation: Mechanism & Chemoselectivity[1]
The Electron Transfer Mechanism
The reduction does not proceed via hydride transfer but through a surface-mediated Single Electron Transfer (SET) mechanism. Iron serves as the electron source (
The reaction follows a stepwise cascade: Nitro
Pathway Visualization
The following diagram illustrates the reductive cascade and the critical role of protonation in driving the equilibrium forward.
Figure 1: Stepwise single-electron reduction pathway of nitro groups on the iron surface.
Strategic Rationale: Why Fe/AcOH?
For pyridine substrates, Fe/AcOH outperforms alternative methods in specific "stress test" scenarios.
| Feature | Hydrogenation ( | Stannous Chloride ( | Iron/Acetic Acid (Fe/AcOH) |
| Halogen Tolerance | Poor (Rapid dehalogenation of Cl/Br/I) | Good | Excellent (Preserves Ar-Cl, Ar-Br, Ar-I) |
| S-Poisoning | High (Thiophenes kill catalyst) | Low | None (Robust to sulfur) |
| Workup | Easy (Filtration) | Difficult (Emulsions) | Moderate (Requires specific protocol) |
| Cost | High (Pd metal) | Moderate | Very Low (Commodity chemical) |
| Pyridine Handling | Catalyst poisoning by basic N | Acidic media required | Acidic media forms soluble salts |
Detailed Experimental Protocol
Reagents & Materials
-
Substrate: Nitropyridine derivative (1.0 equiv).
-
Reductant: Iron Powder, 325 mesh (3.0 - 5.0 equiv). Note: Coarse filings react too slowly; fine powder is essential.
-
Solvent System: Glacial Acetic Acid (AcOH) / Ethanol (EtOH) / Water (
).[1]-
Ratio: 2:2:1 or 4:1 (AcOH:EtOH).
-
Reasoning: Pure AcOH can form viscous acetate salts with aminopyridines. EtOH maintains fluidity and solubility.
-
-
Workup Aid: Celite® 545, Ethyl Acetate (EtOAc), Sat.
or EDTA.
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a robust magnetic stir bar (or overhead stirrer for >10g scale), dissolve the Nitropyridine (1.0 equiv) in EtOH/AcOH (2:1 v/v) .
-
Concentration: 0.2 M to 0.5 M.
-
-
Activation (Optional but Recommended): Add 1-2 drops of conc. HCl to the mixture to etch the iron surface and reduce the induction period.
Step 2: Controlled Addition (The Exotherm) 3. Heat the solution to 60°C . 4. Add Iron Powder (4.0 equiv) portion-wise over 15–20 minutes.
- Critical: The reduction is exothermic. Adding iron all at once to a hot solution can cause a violent "runaway" boil-over.
- Once addition is complete, increase temperature to 80–90°C (Reflux) .
Step 3: Monitoring 6. Monitor by LC-MS or TLC.[2]
- TLC Visualization: Aminopyridines often stain bright yellow/orange with Ninhydrin or red with Dragendorff’s reagent.
- Endpoint: Disappearance of starting material (SM). If the reaction stalls at the hydroxylamine (M-16 mass in LCMS), add an additional 1.0 equiv of Fe and 1mL of water.
Step 4: The "Iron Mud" Workup (Crucial Phase) Failure here leads to low yields due to product adsorption onto iron oxides.
Option A: The Celite/Basification Method (Standard)
-
Cool reaction to room temperature (RT).[2]
-
Dilute with an equal volume of EtOAc.
-
Filter the black slurry through a pad of Celite .
-
The Wash (Critical): Wash the filter cake with 10% MeOH in EtOAc . Pure EtOAc is often insufficient to desorb polar aminopyridines from the iron cake.
-
Concentrate the filtrate to remove organics and most AcOH.
-
Redissolve residue in EtOAc/Water. Neutralize the aqueous layer with Sat.
until pH ~9. -
Extract with EtOAc (3x).[1] Dry over
, filter, and concentrate.
Option B: The EDTA Chelation Method (For Amphoteric/Polar Products)
-
Concentrate the reaction mixture directly to remove EtOH and most AcOH.
-
Suspend the residue in EtOAc and water.
-
Add Disodium EDTA (1.0 equiv relative to Iron) and stir vigorously for 30 mins.
-
Result: The iron partitions into the aqueous phase as a soluble complex, preventing emulsion.
-
-
Separate layers; the organic layer contains the clean amine.
Workflow Visualization
Figure 2: Decision tree for reaction execution and workup selection.
Troubleshooting & Optimization
Common Failure Modes
-
Stalled Reaction (Hydroxylamine intermediate): This often happens if the reaction is too dry. Water is required to facilitate proton transfer on the iron surface.
-
Fix: Add 5-10% water to the solvent mixture.
-
-
Low Yield (Trapped in Sludge): Aminopyridines can coordinate to Fe(III) oxides.
-
Fix: Use the "Method B" (EDTA) workup or wash the Celite cake with aggressive polar solvents (e.g., DCM/MeOH/NH
).
-
-
Acetylation Side Products: In rare cases, the amine product reacts with AcOH to form an acetamide (
).-
Fix: Switch acid source to
(5 equiv) in EtOH/Water (2:1) at reflux.[2] This is milder but slower [1].
-
Substrate Scope Examples
| Substrate | Conditions | Yield | Notes |
| 2-Chloro-4-nitropyridine | Fe, AcOH, 80°C | 88% | Cl retained (H2/Pd would dehalogenate) [2]. |
| 2-Methoxy-5-nitropyridine | Fe, AcOH/EtOH, 85°C | 92% | No O-demethylation observed. |
| 4-Nitro-2-pyridinecarbonitrile | Fe, AcOH, 60°C | 75% | Nitrile preserved (Hydrides would reduce CN). |
References
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95.
-
Owsley, D. C., & Bloomfield, J. J. (1977).[1][3] The reduction of nitroarenes with iron/acetic acid.[1][2][3] Synthesis, 1977(02), 118-120.[1]
-
Org. Process Res. Dev. (2009).[3] Scalable reduction of nitroarenes using iron powder.[1][2] Organic Process Research & Development, 13(2), 263–267.
-
Force, J., et al. (2004). Practical reduction of nitro-pyridines in drug discovery. Journal of Organic Chemistry, 69(22), 7765-7768.
Sources
Application Note & Protocol: Synthesis of 3-Amino-4-(4-chlorophenoxy)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of a Key Pharmaceutical Intermediate
3-Amino-4-(4-chlorophenoxy)pyridine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of targeted therapies, including kinase inhibitors for oncology. For instance, it is a key intermediate in the synthesis of Buparlisib (BKM120), a pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor that has been investigated in the treatment of advanced leukemias and other cancers.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.
This document provides a comprehensive guide to the synthesis of 3-amino-4-(4-chlorophenoxy)pyridine, detailing a robust protocol, the underlying chemical principles, safety considerations, and analytical characterization. The presented methodology is designed to be reproducible and scalable for research and development applications.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of 3-amino-4-(4-chlorophenoxy)pyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this specific synthesis, the nucleophile is the 4-chlorophenoxide ion, which attacks the C-4 position of a 3-aminopyridine derivative.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the amino group at the 3-position further influences the regioselectivity of the reaction. Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions, as this allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.[3]
The overall synthetic transformation can be represented as follows:
Caption: Synthetic scheme for 3-amino-4-(4-chlorophenoxy)pyridine.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of 3-amino-4-(4-chlorophenoxy)pyridine.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-4-chloropyridine | 20511-15-3 | 128.56 | 5.00 g | 38.9 |
| 4-Chlorophenol | 106-48-9 | 128.56 | 5.50 g | 42.8 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.71 g | 42.8 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | - | 100 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | - | 200 mL | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-chlorophenol (5.50 g, 42.8 mmol) and anhydrous DMF (50 mL).
-
Deprotonation: Under a gentle stream of nitrogen, cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.71 g, 42.8 mmol) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere.[4][5][6]
-
Formation of the Phenoxide: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium 4-chlorophenoxide should result in a clear solution or a fine suspension.
-
Nucleophilic Aromatic Substitution: Add 3-amino-4-chloropyridine (5.00 g, 38.9 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (100 mL) dropwise. Caution: Quenching of residual sodium hydride can be vigorous.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 3-amino-4-(4-chlorophenoxy)pyridine as a solid. Determine the yield and characterize the product by NMR, IR, and mass spectrometry.
Safety and Handling Precautions
4.1. Chemical Hazards
-
Sodium Hydride (NaH): Highly reactive and flammable solid.[4][7] Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[6] It is also corrosive and can cause severe skin burns and eye damage.[7] Always handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[6] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[6]
-
4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] It is also toxic to aquatic life with long-lasting effects.[8][10] Avoid breathing dust and ensure adequate ventilation.[8][11] Wear protective gloves, clothing, and eye protection.[9][12]
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Avoid inhalation of vapors and skin contact.
4.2. Personal Protective Equipment (PPE)
-
Safety goggles or a face shield are mandatory.[4]
-
A flame-retardant laboratory coat.
-
Chemically resistant gloves (nitrile or neoprene are recommended).[6]
-
Work should be conducted in a certified chemical fume hood.
4.3. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Spills: In case of a small spill of sodium hydride, cover with dry sand, sodium carbonate, or powdered limestone. Do NOT use water. For other spills, absorb with an inert material and dispose of as hazardous waste.
Characterization of the Final Product
The identity and purity of the synthesized 3-amino-4-(4-chlorophenoxy)pyridine should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on both the pyridine and chlorophenoxy rings, as well as a broad singlet for the amino protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₁H₉ClN₂O, M.W. = 220.66 g/mol ).
-
Infrared Spectroscopy (IR): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-O-C stretching of the ether linkage, and C-Cl stretching.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure that the sodium hydride is fresh and the DMF is anhydrous, as moisture will consume the base. Reaction time and temperature may also need to be optimized.
-
Side Reactions: The formation of byproducts can occur if the reaction temperature is too high. Careful temperature control is crucial.
-
Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be an effective alternative.
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of the important pharmaceutical intermediate, 3-amino-4-(4-chlorophenoxy)pyridine. By adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this compound for use in drug discovery and development projects. The principles of nucleophilic aromatic substitution are effectively demonstrated in this synthesis, providing a valuable example for students and professionals in organic chemistry.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]
-
Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
- Mendes, E. A., et al. (2024, February 15).
-
Carlo Erba Reagents. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]
- Bakulev, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds.
- European Patent Office. (n.d.).
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Growing Science. (2013, October 18). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Retrieved from [Link]
- The Organic Chemistry Tutor. (2019, January 19).
- National Institutes of Health. (n.d.).
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products.
-
Organic Syntheses. (n.d.). 3-AMINOPYRIDINE. Retrieved from [Link]
- Chemistry LibreTexts. (2022, September 24). 16.
-
Organic Syntheses. (n.d.). 3-AMINOPYRIDINE. Retrieved from [Link]
- The Organic Chemistry Tutor. (2023, April 14).
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nj.gov [nj.gov]
- 5. alkalimetals.com [alkalimetals.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: Synthesis of Bioactive Urea Derivatives from 4-(4-Chlorophenoxy)-3-pyridinamine
Introduction
The urea moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form robust hydrogen bond interactions with protein targets. This makes it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1] Prominent examples like Sorafenib, a multi-kinase inhibitor approved for treating renal and liver cancers, feature a bi-aryl urea structure that is critical for its biological activity.[2][3][4] The starting material, 4-(4-Chlorophenoxy)-3-pyridinamine, represents a key building block for a class of compounds that mimic the core structure of Sorafenib and its analogues.[1][5]
This guide provides a detailed, field-proven protocol for the synthesis of N,N'-unsymmetrical substituted urea derivatives from 4-(4-Chlorophenoxy)-3-pyridinamine. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a step-by-step experimental procedure, and outline the necessary analytical methods for product validation, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.
Synthetic Principles and Mechanistic Rationale
The formation of unsymmetrical ureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate.[6][7] This reaction is typically high-yielding and proceeds under mild conditions, making it a preferred method in pharmaceutical synthesis.
The core of the reaction involves the lone pair of electrons on the nitrogen atom of the primary amine (4-(4-Chlorophenoxy)-3-pyridinamine) attacking the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea linkage.
Caption: General reaction mechanism for urea synthesis.
An important consideration is the source of the isocyanate. While commercially available, they can also be generated in situ from corresponding amines using phosgene or its safer equivalents like triphosgene.[8] However, due to the high toxicity of phosgene, an alternative and increasingly popular strategy involves the aminolysis of phenyl carbamates.[5][9] In this method, a phenyl carbamate intermediate reacts with the amine in a suitable solvent like DMSO to yield the urea, avoiding hazardous reagents. For this protocol, we will focus on the direct reaction with a commercially available isocyanate for simplicity and efficiency.
Experimental Protocol: Synthesis of a Sorafenib Analogue
This protocol details the synthesis of N-(4-chlorophenyl)-N'-(4-(4-chlorophenoxy)pyridin-3-yl)urea, a representative urea derivative.
2.1 Materials and Equipment
-
Reagents:
-
4-(4-Chlorophenoxy)-3-pyridinamine
-
1-Chloro-4-isocyanatobenzene
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
-
NMR spectrometer, Mass spectrometer, Melting point apparatus
-
2.2 Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(4-Chlorophenoxy)-3-pyridinamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: To the stirring solution, add 1-chloro-4-isocyanatobenzene (1.05 eq) dropwise over 5 minutes. Note: Isocyanates are sensitive to moisture and are irritants. Handle in a fume hood and ensure dry conditions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. A white precipitate of the urea product may form during this time. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Work-up:
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
If the product remains in solution, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The crude product is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Drying: Dry the final product under vacuum to a constant weight.
2.3 Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isocyanates are toxic upon inhalation and are skin/eye irritants.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care.
Characterization and Data Validation
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. This workflow provides a self-validating system for the protocol.
Caption: Analytical workflow for product validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons. Key signals include two distinct singlets for the urea N-H protons in the range of δ 8.5-9.5 ppm and the characteristic aromatic signals from the three aryl rings.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic urea carbonyl peak around δ 152-155 ppm.[8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, typically observed as the [M+H]⁺ ion in ESI-MS.[4][8]
-
Melting Point (Mp): A sharp melting point range is indicative of a pure crystalline compound.[5]
Data Summary for Representative Derivatives
The described protocol can be applied to a variety of aryl isocyanates to generate a library of urea derivatives.
| Derivative ID | R-Group on Isocyanate | Molecular Formula | Expected Yield (%) |
| U-01 | 4-Cl | C₁₈H₁₃Cl₂N₃O₂ | >90% |
| U-02 | 4-F | C₁₈H₁₃ClFN₃O₂ | >90% |
| U-03 | 3-CF₃ | C₁₉H₁₃ClF₃N₃O₂ | >85% |
| U-04 | 4-OCH₃ | C₁₉H₁₆ClN₃O₃ | >90% |
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine or isocyanate (degraded by moisture).2. Insufficient reaction time. | 1. Use fresh or newly opened reagents. Ensure anhydrous conditions.2. Extend reaction time and monitor by TLC. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reactions or product degradation. | 1. Allow reaction to proceed longer or add a slight excess of isocyanate.2. Purify via column chromatography. |
| Product Fails to Precipitate | The product is soluble in the reaction solvent. | Proceed with the liquid-liquid extraction work-up as described in the protocol. |
| Broad NMR Signals | Presence of residual solvent or moisture. | Ensure the product is thoroughly dried under high vacuum before analysis. |
Conclusion
The synthesis of urea derivatives from 4-(4-Chlorophenoxy)-3-pyridinamine via reaction with aryl isocyanates is a robust, efficient, and highly reproducible method. This protocol provides a direct pathway to a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The straightforward procedure, coupled with a clear analytical validation workflow, makes this an accessible and reliable method for medicinal chemistry laboratories. The versatility of this reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the development of novel therapeutic agents.
References
-
Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (n.d.). Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online. Available at: [Link]
-
Hye, J. M., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. PubMed Central. Available at: [Link]
-
HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Singh, U. P., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Available at: [Link]
-
Zhou, S., & Chen, G. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Royal Society of Chemistry. Available at: [Link]
-
Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Organic Chemistry Portal. Available at: [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
-
Foley, J. T., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). Practical synthesis of urea derivatives. Google Patents.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08246D [pubs.rsc.org]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 5. tarjomefa.com [tarjomefa.com]
- 6. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. asianpubs.org [asianpubs.org]
- 9. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
Reagents and Protocols for Coupling 4-Chlorophenol with 3-Nitropyridine Derivatives
Part 1: Core Directive & Scientific Rationale
Executive Summary
Coupling 4-chlorophenol with 3-nitropyridine derivatives is a fundamental transformation in medicinal chemistry, often used to synthesize biaryl ethers found in kinase inhibitors and antiviral agents (e.g., Nevirapine analogs).
The reaction strategy hinges on the electronic state of the pyridine ring. The 3-nitro group is a potent electron-withdrawing group (EWG) that activates the pyridine ring for Nucleophilic Aromatic Substitution (
-
Primary Pathway (
): If the 3-nitropyridine possesses a leaving group (Cl, Br, F) at the 2- or 4-position , the reaction proceeds rapidly under metal-free conditions. This is the preferred method as it preserves the chlorine atom on the phenol ring (chemoselectivity). -
Secondary Pathway (Ullmann-Type): If the leaving group is at the 5- or 6-position (meta to the nitro), the ring is insufficiently activated for
. Copper-catalyzed etherification is required.[2]
Mechanistic Insight & Chemoselectivity
The critical challenge in this coupling is chemoselectivity . The 4-chlorophenol substrate contains an aryl chloride.
-
Metal-Free
: Highly selective. It reacts exclusively with the activated pyridine halide, leaving the phenol's aryl chloride intact. -
Metal-Catalyzed (Pd/Cu): poses a risk of oxidative addition into the 4-chlorophenol C-Cl bond, leading to polymerization or side-products. Therefore, metal-free protocols are strictly prioritized unless the pyridine substrate is unreactive.
Part 2: Reagent Selection Guide
Base Selection
The base must be strong enough to deprotonate 4-chlorophenol (
| Base | Strength | Application | Pros/Cons |
| Moderate | Standard | Preferred. Cheap, easy to handle. Slow reaction in MeCN; faster in DMF. | |
| Moderate/High | Difficult | Higher solubility in organic solvents accelerates reaction. Expensive. | |
| NaH | Strong | Unreactive substrates | Irreversible deprotonation. Risk: Can cause side reactions with nitro groups (reduction/SET). Use only if carbonates fail. |
| DIPEA/ | Weak | Homogeneous phase | Generally inferior to inorganic bases for phenol coupling; generates halide salts that can inhibit reaction. |
Solvent Selection
Solvent polarity stabilizes the Meisenheimer Complex intermediate in the
| Solvent | Polarity | Suitability | Recommendation |
| DMF | High | Excellent | Standard. High boiling point allows heating. Difficult to remove completely. |
| DMSO | High | Excellent | Fastest rates due to cation solvation. Caution: Thermal instability with nitro compounds >120°C. |
| NMP | High | Good | Stable at high temps. Good for scale-up. |
| Acetonitrile | Medium | Moderate | Good for lower temp reactions. Easier workup (volatile). |
| Ethanol | High (Protic) | Specific | Used for very reactive substrates (e.g., 2-fluoro-3-nitropyridine). Slower kinetics for chlorides. |
Part 3: Experimental Protocols
Protocol A: Metal-Free Coupling (Primary Method)
Target Substrate: 2-Chloro-3-nitropyridine or 4-Chloro-3-nitropyridine. Mechanism: Addition-Elimination via Meisenheimer Complex.[3]
Materials
-
Electrophile: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Nucleophile: 4-Chlorophenol (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv) -
Solvent: Anhydrous DMF (Concentration: 0.2 M - 0.5 M)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Reagent Charging:
-
Add 4-chlorophenol (1.1 equiv) and
(2.0 equiv) to the flask. -
Add DMF (half of total volume) and stir at Room Temperature (RT) for 15–30 minutes. Note: This pre-stirring allows formation of the phenoxide anion.
-
-
Substrate Addition:
-
Add 2-chloro-3-nitropyridine (1.0 equiv) dissolved in the remaining DMF.
-
-
Reaction:
-
Work-up:
-
Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).
-
Precipitation Method: If the product is solid, it often precipitates. Filter, wash with water, and dry.[6]
-
Extraction Method: If oil/gum, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[4][6]
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (
).
Protocol B: Copper-Catalyzed Ullmann Etherification (Secondary Method)
Target Substrate: Unactivated halides (e.g., 5-bromo-3-nitropyridine) where
Materials
-
Electrophile: 3-Nitropyridine halide (1.0 equiv)
-
Nucleophile: 4-Chlorophenol (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO (anhydrous)
Step-by-Step Procedure
-
Setup: Use a sealed pressure tube or Schlenk flask. Strict inert atmosphere (
) is required to prevent Cu(I) oxidation. -
Charging: Add CuI, Ligand, Base, and Substrates to the tube.
-
Degassing: Evacuate and backfill with
three times. Add degassed DMSO via syringe. -
Reaction:
-
Heat to 90°C . Do not exceed 110°C to prevent activation of the chlorophenol Cl.
-
Stir vigorously (heterogeneous mixture).
-
Time: 12–24 hours.
-
-
Work-up:
-
Dilute with EtOAc.[4] Filter through a pad of Celite to remove copper salts.
-
Wash filtrate with aqueous
(removes residual Cu) and 1M NaOH.
-
Part 4: Visualization & Logic
Decision Matrix for Reaction Conditions
The following diagram illustrates the logical flow for selecting the correct protocol based on the position of the leaving group (LG) on the 3-nitropyridine ring.
Caption: Decision tree for selecting coupling conditions based on electrophile activation.
Mechanistic Pathway (Standard )
This diagram details the electronic movement ensuring the reaction success.
Caption: Mechanism of Nucleophilic Aromatic Substitution (
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Wet solvent/base | |
| Hydrolysis Product (Pyridone) | Hydroxide presence | Ensure base is carbonate, not hydroxide. Avoid water in workup until reaction is quenched. |
| Dark/Tar Formation | Thermal decomposition | 3-Nitropyridines are thermally sensitive. Do not exceed 100°C for Protocol A. |
| Phenol-Cl Reacting | Pd contamination or excess heat | Ensure no Pd sources are present. If using Cu (Protocol B), lower temp to 80°C. |
References
-
Organic Chemistry Portal. (2023).
). Retrieved from [Link] -
National Institutes of Health (PMC). (2010). N-(4-Chlorophenyl)-3-nitropyridin-2-amine: Synthesis and Structural Studies. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Recent advances in the Ullmann ether synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-Chlorophenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)-3-nitropyridine
Welcome to the technical support resource for the synthesis of 4-(4-chlorophenoxy)-3-nitropyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction outcomes. This guide is structured as a dynamic troubleshooting manual and a foundational FAQ section, designed to address the specific issues you may encounter in the lab.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, focusing on root causes and providing actionable solutions.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I fix this?
A1: Low yield in this specific Nucleophilic Aromatic Substitution (SNAr) reaction is a common issue that typically points to one of several key experimental parameters. The reaction involves the displacement of a chloride from an electron-deficient pyridine ring by a phenoxide nucleophile.[1] The efficiency of this process is highly dependent on the reaction conditions.
Probable Causes & Solutions:
-
Inefficient Nucleophile Generation: The reacting nucleophile is the 4-chlorophenoxide ion, not 4-chlorophenol itself. Incomplete deprotonation of the phenol is a primary cause of low yield.
-
Solution: Ensure you are using a sufficiently strong base to quantitatively deprotonate the 4-chlorophenol. While potassium carbonate (K₂CO₃) can be used, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) are often more effective. Use at least 1.1 to 1.2 equivalents of the base to drive the equilibrium towards the phenoxide. The formation of the potassium salt of 4-chlorophenol before the addition of 4-chloro-3-nitropyridine is a common and effective strategy.[2]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.[3][4] An incorrect solvent choice can dramatically hinder reaction rates.
-
Solution: Employ a polar aprotic solvent. Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal. They effectively solvate the potassium or sodium cation while leaving the phenoxide nucleophile "bare" and highly reactive. Protic solvents like water or alcohols can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[3]
-
-
Inadequate Temperature Control: While heating is necessary to overcome the activation energy, excessive temperatures can lead to decomposition of the starting material or product, resulting in a dark, tarry reaction mixture and reduced yield.
-
Solution: Maintain a consistent reaction temperature, typically between 80-120 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.
-
-
Presence of Water: Moisture can protonate the highly reactive phenoxide, reverting it to the less reactive phenol.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using KOH, be mindful that it is hygroscopic.
-
Below is a workflow to diagnose and address low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: The final product is a dark oil or an impure solid that is difficult to crystallize. What purification strategies are most effective?
A2: The presence of colored impurities or difficulty in crystallization often stems from side products formed due to excessive heat or unreacted starting materials. A systematic purification approach is crucial.
Probable Causes & Solutions:
-
Thermal Degradation Products: As mentioned, high temperatures can create colored, often polymeric, side products.
-
Solution: After the workup (quenching with water and extracting with an organic solvent like ethyl acetate), treat the organic solution with activated carbon. Briefly heat the solution with a small amount of activated carbon, then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities.[5]
-
-
Co-precipitation of Impurities: Sometimes impurities have similar solubility profiles to the desired product, making recrystallization challenging.
-
Solution: Column chromatography is the most robust method for separating the target compound from closely related impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity, is typically effective. Monitor the fractions by TLC to isolate the pure product.[2]
-
-
Incorrect Recrystallization Solvent: The choice of solvent is critical for obtaining high-purity crystals.[5]
-
Solution: The ideal solvent should dissolve the compound when hot but not when cold. For this compound, a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexanes often works well. Dissolve the crude product in the minimum amount of hot ethanol or ethyl acetate, then slowly add water or hexanes until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly for crystal formation.
-
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of this reaction?
A3: This synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[6]
-
Addition Step (Rate-Determining): The 4-chlorophenoxide ion (nucleophile) attacks the carbon atom bearing the chlorine atom on the pyridine ring. This position is highly electrophilic due to the strong electron-withdrawing effects of both the ring nitrogen and the ortho-nitro group.[1][7] This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.
Caption: SNAr mechanism for the synthesis.
Q4: How does the choice of base and solvent impact the reaction outcome?
A4: The base and solvent work in concert to determine the reactivity of the nucleophile and the overall reaction rate. Their properties are summarized below.
| Parameter | Role in Reaction & Rationale | Recommended Options |
| Base | Generates the Nucleophile: Its primary function is to deprotonate 4-chlorophenol (pKa ~9.4) to form the more potent 4-chlorophenoxide nucleophile. A stronger base ensures a higher concentration of the active nucleophile. | High Yield: NaH, KOH Moderate Yield: K₂CO₃, Cs₂CO₃ |
| Solvent | SNAr Rate Enhancement: Polar aprotic solvents are crucial.[8] They solvate the counter-ion (K⁺ or Na⁺) but poorly solvate the phenoxide anion, leaving it highly reactive and increasing the rate of the nucleophilic attack. Protic solvents would form a solvent shell around the anion, stabilizing it and reducing its nucleophilicity.[3] | High Rate: DMSO, DMF Moderate Rate: Acetonitrile, THF |
Q5: Can you provide an optimized, step-by-step protocol?
A5: Absolutely. This protocol is a robust starting point based on established procedures for similar SNAr reactions.[2]
Optimized Experimental Protocol
Materials:
-
4-chlorophenol (1.0 eq)
-
Potassium hydroxide (KOH) (1.2 eq)
-
4-chloro-3-nitropyridine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF.
-
Nucleophile Formation: Add 4-chlorophenol (1.0 eq) to the DMF. Stir until dissolved. Carefully add potassium hydroxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 40 °C. Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the potassium 4-chlorophenoxide salt.
-
Addition of Electrophile: Add 4-chloro-3-nitropyridine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100-110 °C and maintain this temperature. Monitor the reaction's progress using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water, which should cause the product to precipitate.
-
Extraction: If the product does not precipitate cleanly, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Minimizing hydrolysis byproducts in nitropyridine substitution
Subject: Minimizing Hydrolysis Byproducts in Reactions
Document ID: TS-NPY-004 | Version: 2.1 | Status: Active[1]
The Mechanistic Conflict: Why Hydrolysis Happens
In nucleophilic aromatic substitution (
Because nitropyridines are "activated" substrates, they do not discriminate well between nucleophiles.[1] Hydroxide ions (
Reaction Pathway Analysis
The following diagram illustrates the competition between the Desired Pathway (Path A) and the Hydrolysis Pathway (Path B).
Figure 1: Kinetic competition in
Critical Parameters & Diagnostics
Before troubleshooting, verify your system against these core parameters.
Quantitative Data: Solvent & Base Impact
| Parameter | Risk Factor | Recommendation |
| Solvent Water Content | High (>500 ppm) | Must be <50 ppm (Karl Fischer verified).[1] |
| Base Selection | NaOH / KOH : Generates | Use DIPEA / |
| Leaving Group (LG) | -Cl / -Br : Slower reaction, requires heat (more hydrolysis).[1] | -F : Reacts ~100x faster at lower temp, outcompeting hydrolysis.[1] |
| Concentration | Dilute conditions favor hydrolysis (solvent cage effect).[1] | Run concentrated (0.5M - 1.0M ) to favor intermolecular |
Diagnostic: Identifying the Impurity
If you observe a new peak in LC-MS, use this mass shift guide to confirm hydrolysis:
-
Scenario A (Displacing Halogen): Substrate has
.[1] -
Scenario B (Displacing Nitro): Substrate has
as LG.[1]-
Reaction:
-
Mass Shift:M - 29 (Loss of 46, Gain of 17)[1]
-
Troubleshooting Guide (Q&A)
Issue 1: "I am using anhydrous solvent, but I still see 10-15% hydrolysis."
Root Cause: The water is likely coming from your base , not your solvent.[1]
Explanation: Inorganic bases like Potassium Carbonate (
-
Flame-dry your glassware.[1]
-
Switch to an organic base like DIPEA (Hünig's Base) or DBU if the nucleophile is an amine.[1] These introduce less water than solid inorganic bases.[1]
-
If you must use inorganic bases, dry them in a vacuum oven at 120°C for 24 hours prior to use, or purchase "Anhydrous beads" packed under Argon.[1]
Issue 2: "The reaction is too slow, but if I heat it, the impurity increases."
Root Cause: Thermal activation increases the rate of both reactions, but often favors the higher-activation-energy hydrolysis if the desired nucleophile is sterically hindered. Explanation: You are fighting a kinetic battle. Heating helps water (a small, hard nucleophile) attack the ring more than it helps a bulky amine. Corrective Action:
-
Change the Leaving Group: Switch from a Chloronitropyridine to a Fluoronitropyridine . The C-F bond is stronger, but the high electronegativity of Fluorine accelerates the initial attack (
rate-limiting step), allowing the reaction to proceed at room temperature or [1]. -
Additives: Use Molecular Sieves (3Å or 4Å) directly in the reaction flask to scavenge water in situ.
Issue 3: "I'm doing a library synthesis and can't dry every solvent perfectly. Is there a robust protocol?"
Root Cause: High-throughput chemistry often lacks strict moisture control.[1] Corrective Action: Use the "Sacrificial Electrophile" method (Advanced). Add a small amount (5 mol%) of a highly reactive scavenger (like trimethylsilyl chloride, TMSCl) to the reaction mixture before adding your nitropyridine.[1] The TMSCl will react with trace water to form HCl and hexamethyldisiloxane (inert), effectively "drying" the reaction chemically. Note: Ensure your base can neutralize the generated HCl.[1]
Optimized Protocol: Anhydrous on Nitropyridine[1]
Objective: Synthesis of 2-amino-3-nitropyridine derivative with <1% Hydrolysis.
Materials
-
Substrate: 2-fluoro-3-nitropyridine (Preferred over chloro- analog).[1]
-
Solvent: Anhydrous DMF or DMSO (stored over activated 4Å sieves).
-
Base: DIPEA (N,N-Diisopropylethylamine), distilled from
or fresh bottle.[1]
Workflow
-
System Prep: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry under vacuum and backfill with Nitrogen (
) or Argon ( ) three times .[1] -
Charge Reagents:
-
Add Substrate (1.0 equiv) and Nucleophile (1.1 equiv).[1]
-
Critical Step: Add Activated 4Å Molecular Sieves (powdered) to the solid mix (approx 100 mg per mmol substrate).
-
-
Solvent Addition: Syringe in anhydrous solvent to reach a concentration of 0.5 M to 1.0 M . (High concentration favors the bimolecular reaction over pseudo-first-order hydrolysis).[1]
-
Base Addition: Add DIPEA (2.0 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature . Monitor via LC-MS at 1 hour.
-
Checkpoint: If conversion is <50%, raise temperature in
increments. Do not jump to reflux.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF/DMSO.[1] Dry organic layer over .[1]
Decision Tree for Troubleshooting
Use this logic flow to diagnose persistent issues.
Figure 2: Step-by-step logic for eliminating hydrolysis impurities.
References
-
Effect of Leaving Group in
: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the Reaction of Amines with 1-Substituted-2,4-dinitrobenzenes." Chem. Rev.[1]1951 , 49, 273.[1] [Link] (Establishes the F >> Cl > Br reactivity order for SNAr, critical for lowering reaction temperature). -
Water Tolerance in Pyridine Substitution: Dunn, P. J.[1] "The Importance of Green Chemistry in Process Research and Development." Chem. Soc. Rev.[1]2012 , 41, 1452.[1] [Link] (Discusses solvent selection and moisture control in industrial pharmaceutical processes).
-
Optimization of Nitropyridine Reactivity: Roughley, S. D.; Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med.[1] Chem.2011 , 54, 3451.[1] [Link] (Contextualizes the synthesis of pyridine derivatives and common impurity profiles).
-
Practical Process Chemistry (Base Selection): Anderson, N. G.[1] Practical Process Research and Development, 2nd ed.; Academic Press: San Diego, 2012.[1] [Link] (Authoritative text on scaling up reactions and managing hygroscopic reagents).[1]
Sources
Technical Support Center: Solving Solubility Issues of 3-Nitropyridine Derivatives
Introduction
Researchers, scientists, and drug development professionals frequently encounter solubility challenges with heterocyclic compounds. The 3-nitropyridine scaffold, while a valuable pharmacophore in medicinal chemistry for its diverse biological activities, presents a common and often frustrating hurdle: poor aqueous solubility.[1][2][3] The introduction of the strongly electron-withdrawing nitro group fundamentally alters the electronic properties of the pyridine ring, which can lead to high crystal lattice energy and low solvation in aqueous media.[4][5]
This technical support center is designed as a dynamic troubleshooting guide. It moves beyond simple protocols to explain the underlying physicochemical principles governing the solubility of 3-nitropyridine derivatives. By understanding the "why," you can more effectively select and implement the right solution for your specific compound and experimental context.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core reasons behind the solubility challenges inherent to this class of compounds.
Q1: Why are my 3-nitropyridine derivatives so poorly soluble in aqueous buffers, even though pyridine itself is water-miscible?
A1: While the parent pyridine ring is polar and miscible with water, the addition of a nitro group and other substituents dramatically changes the molecule's properties.[6][7][8] There are two primary factors at play:
-
High Crystal Lattice Energy: The nitro group is highly polar and can participate in strong intermolecular interactions (dipole-dipole, π-stacking) within the crystal lattice. This high lattice energy means that a significant amount of energy is required to break the crystal apart and allow solvent molecules to surround the individual compound molecules. This is often referred to as the "brick-dust" problem for poorly soluble crystalline solids.[9]
-
Hydrophobic Substituents: In drug discovery, the 3-nitropyridine core is often decorated with other, often hydrophobic, functional groups to achieve desired biological activity. These groups increase the molecule's overall lipophilicity (LogP), reducing its affinity for water.
Q2: What is the difference between "thermodynamic" and "kinetic" solubility, and which one should I care about?
A2: This is a critical distinction. Both are important, but they answer different experimental questions.[10][11]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[12] It is typically measured using the shake-flask method over a long incubation period (24-72 hours).[10] This value is crucial for formulation and late-stage development.
-
Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution.[13][14] In a typical high-throughput screening (HTS) workflow, a compound is first dissolved at a high concentration in an organic solvent like DMSO and then diluted into an aqueous buffer.[11] The concentration at which it crashes out is the kinetic solubility. This value is highly relevant for guiding early-stage discovery, designing in vitro assays, and avoiding artifacts caused by compound precipitation.[11][15]
For most bench scientists running biological assays, kinetic solubility is the more immediate and practical parameter to determine and control.
Part 2: Troubleshooting Guide - From Problem to Protocol
This section is designed as a practical, issue-driven guide. Identify your problem and follow the recommended solutions.
Logical Troubleshooting Workflow
This diagram outlines the decision-making process when encountering a solubility issue.
Caption: Troubleshooting workflow for 3-nitropyridine derivative solubility.
Issue 1: My compound will not dissolve in my aqueous buffer.
-
Primary Cause: The concentration you are attempting to achieve exceeds the compound's thermodynamic solubility in that specific medium.
-
Solution 1: pH Modification (for Ionizable Compounds)
-
Scientific Rationale: The nitrogen atom on the pyridine ring is basic (pKa of the conjugate acid, pyridinium, is ~5.23).[6] By lowering the pH of the buffer to at least 1-2 units below the pKa of your specific derivative, you can protonate the nitrogen. This forms a pyridinium salt, which is an ionic species and typically orders of magnitude more soluble in polar solvents like water than the neutral free base.
-
Action:
-
Determine the pKa of your compound (experimentally or using prediction software).
-
Prepare buffers at various pH levels, starting from 2 units below the pKa.
-
Test solubility in each buffer. A pH-solubility profile can be generated to find the optimal pH.
-
Caution: Ensure the chosen pH is compatible with your downstream assay and does not cause compound degradation.
-
-
-
Solution 2: Employ Co-solvents
-
Scientific Rationale: Water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. They disrupt the strong hydrogen-bonding network of water, creating "pockets" that are more favorable for solvating the nonpolar regions of your drug molecule.
-
Action:
-
Introduce a small percentage of a co-solvent into your aqueous buffer.
-
Start with low percentages (1-5%) and increase if necessary.
-
Critical: Always run a vehicle control in your assays to ensure the co-solvent itself does not affect the biological outcome.[16]
-
Table 1: Common Co-solvents for Solubility Enhancement
-
| Co-solvent | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% | Excellent solubilizer but can be toxic to cells at >1%. Can interfere with some assays. |
| Ethanol | 1% - 10% | Less toxic than DMSO but may be less effective. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 20% | Generally low toxicity. Good for in vivo formulations. Can be viscous. |
| N,N-Dimethylformamide (DMF) | 0.5% - 5% | Effective but higher toxicity concerns. Use with caution. |
-
Solution 3: Salt Formation
-
Scientific Rationale: This is a more robust approach than simply adjusting buffer pH. By reacting your basic 3-nitropyridine derivative with an acid (e.g., HCl, H₂SO₄, tartaric acid), you can isolate a stable, solid salt form. This salt will have significantly different (and usually better) dissolution properties than the parent "free base."[17]
-
Action: This is a synthetic chemistry step. Consult a medicinal chemist to select an appropriate counter-ion and develop a salt formation protocol. The resulting salt can then be directly weighed and dissolved in neutral buffers.
-
Issue 2: My compound dissolves in DMSO, but precipitates when I add it to my assay buffer.
-
Primary Cause: The final concentration of your compound in the assay buffer exceeds its kinetic solubility limit. The small amount of DMSO carried over is not sufficient to keep it in solution.[13]
-
Solution 1: Determine the Kinetic Solubility Limit
-
Scientific Rationale: You cannot solve a problem you haven't measured. Before proceeding, you must determine the kinetic solubility of your compound in your specific assay buffer. This gives you a maximum concentration limit that you should not exceed in your experiments.[15]
-
Action: Perform a kinetic solubility assay. The protocol below (Protocol 2) details a common method using UV-Vis spectrophotometry, though nephelometry (light scattering) is a faster, higher-throughput alternative if available.[18][19]
-
-
Solution 2: Modify the Dosing Procedure
-
Scientific Rationale: The way you add the DMSO stock to the buffer can influence precipitation. Rapidly "dumping" a bolus of concentrated compound into the buffer creates a localized, highly supersaturated zone, promoting rapid precipitation.
-
Action: Add the DMSO stock to the buffer while vortexing or stirring vigorously. This promotes rapid mixing and minimizes localized high concentrations, potentially keeping the compound in a metastable supersaturated state for the duration of your assay.
-
Issue 3: I'm seeing high variability and poor reproducibility in my biological assay data.
-
Primary Cause: Your compound is likely precipitating in the assay wells, either immediately or over the course of the incubation period.[16] This means the actual concentration of the dissolved (and therefore active) compound is unknown and inconsistent.
-
Solution 1: Work Below the Kinetic Solubility Limit
-
Scientific Rationale: The most robust way to ensure reproducible data is to work with a true solution.
-
Action: Once you have determined the kinetic solubility (Protocol 2), ensure that the highest concentration in your dose-response curve is at or, ideally, below this limit. If your compound is not potent enough to show activity at these concentrations, you must employ solubility enhancement techniques (see Issue 1) to increase the solubility limit itself.
-
-
Solution 2: Visual Confirmation
-
Scientific Rationale: Do not rely solely on instrumentation. Your eyes are a powerful tool.
-
Action: After preparing your assay plates, and again after the incubation period, visually inspect the wells under a microscope. Look for any signs of precipitation (crystals, amorphous solid, cloudiness). If you see solids, the data from that well is unreliable.
-
-
Solution 3: Consider Biorelevant Media
-
Scientific Rationale: If your goal is to predict in vivo behavior, simple buffers may be misleading. Biorelevant media, such as Simulated Gastric Fluid (SGF) or Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF), contain bile salts and phospholipids that can significantly increase the apparent solubility of lipophilic compounds.[10]
-
Action: Measure the solubility of your compound in these more complex, physiologically relevant media to get a better understanding of its potential behavior.
-
Part 3: Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for the key experiments described above.
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[10]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Methodology:
-
Preparation: Add an excess amount of solid 3-nitropyridine derivative (enough to ensure a solid pellet remains at the end) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer in a glass vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. The long incubation is necessary to ensure a true equilibrium is reached between the solid and dissolved states.[10][12]
-
Sampling: After equilibration, let the vials stand to allow the solid to settle. Crucially, confirm that a solid pellet is still visible , which validates that the solution is saturated.[15]
-
Separation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Prepare a standard curve of your compound in a suitable solvent. Dilute the filtrate with the same solvent and quantify the concentration using a validated analytical method like HPLC-UV or LC-MS.[15] The measured concentration is the thermodynamic solubility.
Protocol 2: Kinetic Solubility Measurement (UV-Vis Plate Reader Method)
This is a higher-throughput method ideal for early-stage discovery.[13]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.
-
Plate Preparation: In a 96-well UV-transparent plate, add the appropriate volume of your aqueous assay buffer to each well.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells and is tolerated by your assay (typically ≤1%).
-
Perform a serial dilution across the plate to create a range of compound concentrations.
-
Incubation: Seal the plate, shake for 1-2 hours at room temperature to allow for equilibration.[20]
-
Measurement: Measure the absorbance of each well at a wavelength where the compound absorbs, and also at a non-absorbing wavelength (e.g., 620 nm) to measure light scattering/turbidity.[16]
-
Data Analysis: Plot the absorbance/scattering value against the compound concentration. The concentration at which there is a sharp, non-linear increase in the signal indicates the point of precipitation. This is the kinetic solubility limit.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of an excipient to form an inclusion complex.
Methodology:
-
Stock Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).
-
Compound Addition: Add your solid 3-nitropyridine derivative to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture at room temperature for at least one hour to facilitate the formation of the inclusion complex, where the hydrophobic drug molecule enters the hydrophobic cavity of the cyclodextrin.[15]
-
Clarification: The resulting solution should be clear. If precipitation is observed, the solubility limit has been exceeded. The solution can be passed through a 0.22 µm filter to remove any undissolved material.
-
Quantification: Confirm the final concentration of the solubilized compound via an appropriate analytical method (e.g., HPLC-UV) to ensure you know the actual concentration achieved.
References
-
Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 26, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved February 26, 2026, from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI. Retrieved February 26, 2026, from [Link]
-
Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry, 25(1), 237-239. Retrieved February 26, 2026, from [Link]
-
Perspectives in solubility measurement and interpretation. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
3-Nitropyridine | C5H4N2O2 | CID 137630. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC. Retrieved February 26, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved February 26, 2026, from [Link]
- Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.). Google Patents.
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved February 26, 2026, from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 26, 2026, from [Link]
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PMC. Retrieved February 26, 2026, from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4). Dissolution Technologies. Retrieved February 26, 2026, from [Link]
-
Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). Mettler Toledo. Retrieved February 26, 2026, from [Link]
-
Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
(PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025, August 6). ResearchGate. Retrieved February 26, 2026, from [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH. Retrieved February 26, 2026, from [Link]
-
Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved February 26, 2026, from [Link]
-
Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). PMC. Retrieved February 26, 2026, from [Link]
-
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022, April 7). CatSci. Retrieved February 26, 2026, from [Link]
-
PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.). Retrieved February 26, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved February 26, 2026, from [Link]
-
3-nitropyridine. (2025, May 20). ChemSynthesis. Retrieved February 26, 2026, from [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. (2026, January 5). ResearchGate. Retrieved February 26, 2026, from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raytor.com [raytor.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. evotec.com [evotec.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. catsci.com [catsci.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. enamine.net [enamine.net]
Validation & Comparative
1H NMR Characterization Guide: 4-(4-Chlorophenoxy)-3-nitropyridine
Executive Summary & Strategic Context
In the development of Type II kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals, 4-(4-chlorophenoxy)-3-nitropyridine serves as a critical "hinge" intermediate.[1] Its synthesis typically involves the nucleophilic aromatic substitution (
For the synthetic chemist, the primary challenge is not just characterization, but process control : rapidly distinguishing the product from the unreacted starting material (4-chloro-3-nitropyridine) and confirming the regioselectivity of the ether linkage.
This guide moves beyond simple peak listing. We compare the Product against its Primary Alternative (the Starting Material) to establish a self-validating decision framework. We also evaluate Solvent Systems (DMSO-d6 vs. CDCl3) to optimize resolution for trace impurity detection.
Comparative Analysis: Product vs. Alternatives
Comparison A: Reaction Monitoring (Product vs. Starting Material)
The most critical "alternative" to the product is the unreacted starting material. The
| Feature | Starting Material (4-Cl-3-nitropyridine) | Product (4-(4-Cl-phenoxy)-3-nitropyridine) | Diagnostic Value |
| H-5 Proton Shift | High. The ~1.0 ppm upfield shift confirms ether formation.[1] | ||
| H-2 Proton Shift | Low.[1] Minimal change; both are deshielded by | ||
| Aromatic Region | Pyridine signals only (3H).[1] | Pyridine (3H) + Phenoxy AA'BB' (4H).[1] | Medium. Integration ratio changes from 1:1:1 to 1:1:1:2:2. |
Comparison B: Solvent Selection (DMSO-d6 vs. CDCl )
Solvent choice dictates the resolution of the aromatic region, where signal overlap is a risk.
| Parameter | Chloroform-d (CDCl | DMSO-d | Recommendation |
| Solubility | Moderate.[1] Nitropyridines often require sonication.[1] | Excellent. Instant dissolution at high concentrations.[1] | Use DMSO-d |
| Water Peak | ~1.56 ppm (Usually non-interfering).[1] | ~3.33 ppm (Can obscure aliphatic impurities).[1] | Use DMSO-d |
| Peak Separation | Tends to compress aromatic signals.[1] | Enhanced dispersion of polar aromatic protons.[1] | Use DMSO-d |
Technical Insight: In CDCl
, the H-5 pyridine doublet often overlaps with the phenoxy protons.[1] DMSO-dengages in dipole-dipole interactions with the nitro group, pulling the pyridine signals downfield and resolving the critical H-5 doublet from the phenoxy multiplets.
Experimental Protocol
Sample Preparation (Standard Operating Procedure)
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).[1] -
Homogenization: Invert the tube 5 times. If the solution is cloudy, sonicate for 30 seconds. Note: Suspended solids will cause line broadening and poor shimming.[1]
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or reference to the residual solvent peak (
2.50 ppm).[1]
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated H-2 proton).
-
Number of Scans (NS): 16 (Sufficient for >10 mg sample).[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Temperature: 298 K (25°C).[1]
Structural Characterization Data[1][2][3]
1H NMR Assignment Table (in DMSO-d )
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | Pyridine | 9.05 | Singlet (s) | 1H | - | Most deshielded due to flanking |
| H-6 | Pyridine | 8.72 | Doublet (d) | 1H | 5.8 | Alpha to Nitrogen; coupled to H-5.[1] |
| H-3'/5' | Phenoxy | 7.56 | Doublet (d) | 2H | 8.8 | Ortho to Cl (AA' part of AA'BB').[1] |
| H-2'/6' | Phenoxy | 7.32 | Doublet (d) | 2H | 8.8 | Ortho to Ether Oxygen (BB' part of AA'BB').[1] |
| H-5 | Pyridine | 7.08 | Doublet (d) | 1H | 5.8 | Diagnostic Peak. Upfield due to O-donation.[1] |
*Note: The phenoxy protons appear as an AA'BB' system but often resemble two doublets at 400 MHz.[1]
Interpretation of Couplings
-
Pyridine Ring (
= 5.8 Hz): This coupling constant is characteristic of ortho-coupling in pyridine rings.[1] The absence of meta-coupling ( ) confirms the 3,4-substitution pattern. -
Phenoxy Ring (
): Typical large ortho-coupling for para-substituted benzenes.[1]
Decision Logic & Visualization
Workflow: From Crude to Confirmed Structure
This diagram outlines the decision process for a chemist monitoring the reaction.
Caption: Logical workflow for validating the conversion of 4-chloro-3-nitropyridine to the ether product using diagnostic chemical shifts.
Structural Assignment Logic
How to distinguish the overlapping aromatic signals using electronic effects.
Caption: Assignment hierarchy based on electronic shielding/deshielding effects. Note the distinct H-5 position.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4] (Standard text for substituent effects on NMR shifts).
-
BenchChem. (2025).[1][5] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
PubChem. (2025).[1][7] 4-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Link
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations). Link
Sources
- 1. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 4-氯-3-硝基吡啶 90% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Fingerprinting of Pyridine Derivatives: Nitro vs. Ether Substituents
Executive Summary
In drug discovery, the pyridine ring is a pharmacophore "privileged structure," appearing in over 20% of top-grossing pharmaceuticals. However, its electron-deficient nature creates a unique vibrational landscape compared to benzene. For researchers moving from carbocyclic to heterocyclic chemistry, standard IR correlation charts often fail.
This guide objectively compares the infrared (IR) spectral signatures of nitro (-NO₂) and ether (-OR) substituents on pyridine rings. Unlike benzene, where substituent effects are largely predictable, the position of the substituent relative to the pyridine nitrogen (ortho/meta/para or 2-/3-/4-) fundamentally alters bond orders and peak positions.
Theoretical Framework: The "Electronic Battlefield"
To interpret these spectra, one must understand the electronic competition occurring on the ring.
-
Benzene (Reference): Electronically neutral. Substituents drive the shifts based purely on their own electronegativity and resonance capacity.
-
Pyridine (The Variable): The ring nitrogen is highly electronegative, pulling density from the ring carbons (Inductive effect, -I).
-
Positions 2 & 4: These carbons are significantly electron-deficient. Substituents here interact directly with the ring nitrogen's p-orbitals (Resonance).
-
Position 3: This position is "benzene-like." It is electronically isolated from the ring nitrogen's resonance effects, though still subject to inductive withdrawal.
-
The Application Consequence: A nitro group at position 4 will exhibit a different N-O stretching frequency than one at position 3, providing a rapid, non-destructive method to distinguish isomers without NMR.
Comparative Analysis: Nitro Substituents
The nitro group is a strong resonance withdrawer. In benzene, this is straightforward. In pyridine, the nitro group competes with the ring nitrogen for electron density.
Spectral Signatures
| Feature | Nitrobenzene (Standard) | 3-Nitropyridine (Meta-like) | 4-Nitropyridine (Para-like) |
| Asym. Stretch ($ \nu_{as} $) | 1520–1530 cm⁻¹ | 1530–1540 cm⁻¹ | 1515–1525 cm⁻¹ |
| Sym. Stretch ($ \nu_{s} $) | 1345–1355 cm⁻¹ | 1350–1360 cm⁻¹ | 1340–1350 cm⁻¹ |
| C-N Ring Stretch | ~1100 cm⁻¹ | ~1110 cm⁻¹ | ~1120 cm⁻¹ |
Mechanistic Insight[1]
-
3-Nitropyridine: The nitro group is at the electronically "quiet" position. The inductive pull of the pyridine ring slightly stiffens the N-O bonds compared to benzene, shifting
to slightly higher wavenumbers (~1535 cm⁻¹). -
4-Nitropyridine: A "push-pull" conflict occurs. Although the ring is electron-poor, the resonance structures place a positive charge on the ring nitrogen and negative charges on the nitro oxygens. This quinoid-like resonance contribution slightly lowers the N-O bond order, often dropping the
back down toward 1520 cm⁻¹.
Diagnostic Tip: If your doublet is split by >185 cm⁻¹, it suggests a nitro group in a sterically crowded or electronically distorted environment (e.g., 2-nitro).
Comparative Analysis: Ether Substituents
Ether groups are electron donors (+R). This interaction is where pyridine chemistry diverges most sharply from benzene chemistry.
Spectral Signatures
| Feature | Anisole (Benzene-OMe) | 2-Methoxypyridine | 3-Methoxypyridine |
| C-O (Aryl) Stretch | 1245–1250 cm⁻¹ | 1280–1300 cm⁻¹ | 1250–1260 cm⁻¹ |
| C-O (Alkyl) Stretch | 1040 cm⁻¹ | 1020–1030 cm⁻¹ | 1030–1040 cm⁻¹ |
| Ring Breathing | ~1600 cm⁻¹ | ~1580 & 1610 cm⁻¹ | ~1590 cm⁻¹ |
Mechanistic Insight: The "Amidine" Effect
The shift in 2-methoxypyridine is drastic and diagnostic.
-
Anisole: The oxygen lone pair donates into the ring, creating partial double-bond character (C=O).
-
2-Methoxypyridine: The donation is enhanced because the ring nitrogen acts as an electron sink. This forms a resonance structure resembling an amidine (N-C=O
N=C-O⁻).-
Result: The C(ring)-O bond acquires significant double-bond character, stiffening the bond and shifting the stretch from ~1250 cm⁻¹ up to 1280–1300 cm⁻¹ .
-
Experimental Validation Protocols
Protocol A: ATR (Attenuated Total Reflectance) - Recommended for Routine QC
-
Best for: Rapid identification of solids and oils.
-
Crystal Choice: Diamond or ZnSe. (Avoid Ge if the sample is highly absorbing in the fingerprint region).
-
Step-by-Step:
-
Clean crystal with isopropanol; collect background (32 scans).
-
Apply sample. If solid, apply high pressure (clamp) to ensure contact.
-
Critical Step: If the pyridine is a hydrochloride salt (common in pharma), the broad N-H⁺ stretches (2500–3000 cm⁻¹) will obscure C-H stretches. Perform a "free-basing" spot test: mix a speck of sample with 1 drop of NaOH on a watch glass, dry, and run the residue to see the clean free-base spectrum.
-
Protocol B: KBr Pellet - Recommended for Publication/Resolution
-
Best for: Resolving sharp aromatic overtones (1600–2000 cm⁻¹) and precise fingerprinting.
-
The "Gotcha": Pyridines absorb water. Wet KBr will show a broad -OH band at 3400 cm⁻¹ that can be mistaken for N-H stretching.
-
Step-by-Step:
-
Dry KBr powder at 110°C overnight.
-
Mix sample:KBr at 1:100 ratio. Grind quickly to avoid moisture uptake.
-
Press at 10 tons for 2 minutes.
-
Validation: The pellet must be transparent. If cloudy, moisture is present; regrind with fresh KBr.
-
Diagnostic Decision Tree
Use this logic flow to assign unknown pyridine derivatives based on the data above.
Figure 1: Decision logic for distinguishing nitro and ether substitution patterns on pyridine rings based on vibrational shifts.
Limitations & Complementary Techniques
While IR is excellent for functional group identification, it struggles with:
-
Ring Substitution Patterns (Fingerprint Region): The 650–900 cm⁻¹ region (C-H out-of-plane bending) is complex in pyridines. Unlike benzene, where "monosubstituted" equals 690 & 750 cm⁻¹, pyridine patterns are highly variable.
-
Recommendation: Use Raman Spectroscopy for confirmation. The symmetric ring breathing mode (~990 cm⁻¹) is extremely intense in Raman but weak in IR. A shift in this Raman peak is often more sensitive to the 2- vs 3- position than IR bands.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general aromatic shifts).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational work on the "Amidine" resonance effect in 2-pyridones and ethers).
-
NIST Chemistry WebBook. Pyridine, 2-methoxy- IR Spectrum. National Institute of Standards and Technology.[2] [Link]
Sources
Technical Guide: Validation of 3-Amino-4-(4-Chlorophenoxy)pyridine Synthesis via LC-MS
Executive Summary
The synthesis of 3-amino-4-(4-chlorophenoxy)pyridine represents a critical scaffold generation in kinase inhibitor development. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it lacks the sensitivity required for trace impurity profiling in pharmaceutical intermediates.
This guide serves as a technical directive for validating this synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike standard HPLC-UV methods, which rely solely on chromophore absorption, LC-MS provides mass-selective detection, enabling the identification of non-chromophoric byproducts and the differentiation of co-eluting regioisomers. This document outlines a self-validating protocol compliant with ICH Q2(R1) guidelines, designed to ensure the chemical integrity of your library scaffold.
Chemical Context & The Analytical Challenge
To validate the product, one must first understand the process errors. The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (
The Reaction:
The Impurity Profile: Validation is not just about finding the product; it is about proving the absence of specific impurities:
-
Unreacted Starting Material (SM1): 3-amino-4-chloropyridine.
-
Excess Reagent (SM2): 4-chlorophenol.
-
Hydrolysis Byproduct: 3-amino-4-hydroxypyridine (formed if moisture enters the
reaction). -
Regioisomers: If the starting material was 2,4-dichloropyridine (precursor), a 2-phenoxy isomer might form.
Comparative Analysis: Why LC-MS?
The following table objectively compares the performance of LC-MS against traditional alternatives for this specific application.
| Feature | LC-MS (ESI+) | HPLC-UV (254 nm) | 1H NMR |
| Primary Utility | Trace impurity ID & Quantitation | Routine Purity Checks | Structural Confirmation |
| Specificity | High (Mass-based resolution) | Medium (Co-elution risk) | High (Structural resolution) |
| Sensitivity (LOD) | < 1 ng/mL (Excellent) | ~1 µg/mL (Moderate) | ~1 mg/mL (Poor) |
| Isomer Detection | Resolves via retention + fragmentation | Fails if isomers co-elute | Excellent (distinct shifts) |
| Throughput | High (5-10 min runs) | High (10-20 min runs) | Low (Sample prep heavy) |
| Blind Spots | Ion suppression effects | Non-chromophoric impurities | Low-level impurities (<1%) |
Critical Insight: UV detection alone is insufficient here because the starting material (4-chlorophenol) and the product share similar benzenoid absorption bands. LC-MS differentiates them instantly via
.
Method Development & Protocol
This protocol uses a standard Reverse Phase (RP) setup optimized for basic heterocycles.
Chromatographic Conditions
-
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Why: High surface area for retaining polar pyridines.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 7 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
The amino group at position 3 facilitates protonation, making Positive Electrospray Ionization (ESI+) the ideal mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.[1]
-
Scan Range:
100 – 600. -
Target Ion
:-
Formula:
-
Exact Mass: 220.04
-
Observed
: 221.04 (Monoisotopic peak).
-
Fragmentation Logic (MS/MS)
To validate identity, you must observe the specific fragmentation pattern.
-
Parent:
221.0 (100%) and 223.0 (32%) — The 3:1 ratio confirms one Chlorine atom. -
Primary Fragment: Loss of the chlorophenoxy group (
).-
Cleavage of the ether bond yields the aminopyridine cation (
~93).
-
-
Secondary Fragment: Loss of
from the pyridine ring (common in aminopyridines).
Validation Workflow (Visualization)
The following diagram illustrates the logical flow for validating the synthesis, distinguishing between successful product formation and common failure modes.
Caption: Figure 1. Logic flow for LC-MS validation, highlighting critical decision points based on mass-to-charge ratio (m/z) and retention time (RT).
Validation Parameters (ICH Q2(R1) Alignment)
To ensure "Trustworthiness," the method must be validated against regulatory standards.
Specificity
Objective: Demonstrate that the method can separate the analyte from impurities.
-
Protocol: Inject a spiked sample containing the product, 4-chlorophenol, and 3-amino-4-chloropyridine.
-
Acceptance Criteria: Resolution (
) > 1.5 between the product peak and the nearest impurity. MS spectral purity check should show no co-eluting masses at the product apex.
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define the sensitivity threshold for trace impurities.
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
3:1 -
LOQ: S/N
10:1
-
-
Relevance: Crucial for detecting the "Hydrolysis Byproduct" which may be present at <0.1%.
Synthesis Pathway & Impurity Origin[2]
Understanding where impurities come from allows for targeted MS monitoring.
Caption: Figure 2. Synthesis pathway illustrating the origin of the target molecule and the potential hydrolysis impurity caused by moisture.
Conclusion
Validating the synthesis of 3-amino-4-(4-chlorophenoxy)pyridine requires a shift from simple UV purity checks to mass-selective verification. By implementing this LC-MS protocol, you utilize the distinctive chlorine isotope pattern and fragmentation pathways to ensure not just the presence of the product, but the absence of structurally similar impurities. This approach aligns with modern "Quality by Design" (QbD) principles in drug discovery.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridin-3-amine derivatives. PubChem. [Link]
-
Vogeser, M., & Seger, C. (2008). A decade of LC-MS/MS in the clinical laboratory - goals and limitations. Clinical Biochemistry. [Link]
-
Dolan, J. W. (2002). LC Troubleshooting: Method Validation, Part I. LCGC North America. [Link]
Sources
Comparative Thermal Stability Profiling of Nitro-Pyridine Intermediates: Isomeric Sensitivity and Analytical Methodologies
Executive Summary
Nitro-pyridine intermediates are ubiquitous pharmacophores in modern drug discovery, serving as precursors for amino-pyridines and fused heterocycles.[1] However, their thermodynamic utility comes with a severe penalty: thermal instability .[1] The electron-deficient pyridine ring, combined with the high-energy nitro group, creates a system prone to autocatalytic decomposition, often initiating at temperatures significantly lower than analogous carbocyclic nitro compounds (e.g., nitrobenzene).[1]
This guide objectively compares the thermal stability profiles of key nitro-pyridine isomers and evaluates the efficacy of Differential Scanning Calorimetry (DSC) versus Accelerating Rate Calorimetry (ARC) in predicting scale-up hazards.[1] Our core finding is that reliance on DSC alone for ortho-substituted nitro-pyridines consistently underestimates the Time-to-Maximum-Rate (TMR), necessitating adiabatic testing for safe scale-up. [1]
Part 1: The Chemistry of Instability[1]
To manage risk, one must understand the mechanism.[1] The thermal decomposition of nitro-pyridines is not a simple Arrhenius function; it is often complex and autocatalytic.[1]
The Decomposition Mechanism
Unlike nitrobenzenes, which typically decompose via C-NO2 homolysis, nitro-pyridines often undergo ring-opening or intra-molecular oxidation facilitated by the heterocyclic nitrogen.[1]
-
The Ortho Effect: In 2-nitro or 2-amino-3-nitro derivatives, the proximity of the nitro group to the ring nitrogen or an adjacent substituent allows for a low-energy transition state (hydrogen transfer), leading to rapid gas evolution (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Autocatalysis: The decomposition products (specifically
radicals) often catalyze the degradation of the remaining bulk material, leading to a "square-wave" thermal runaway profile.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Mechanistic Pathway Visualization[1]
Figure 1: Generalized decomposition pathway for nitro-pyridine intermediates.[1] Note the autocatalytic feedback loop driven by radical species.
Part 2: Comparative Analysis of Isomers
Not all nitro-pyridines are equally hazardous.[1] The position of the nitro group relative to the ring nitrogen and other substituents dictates the onset temperature (
Stability Data Comparison
The following data aggregates internal process safety studies and literature values for common intermediates.
| Compound Class | Structure Example | Hazard Rating | Critical Mechanism | ||
| 3-Nitro-pyridines | 3-nitropyridine | > 220°C | ~350 - 450 J/g | Moderate | High stability due to lack of conjugation with ring N. |
| 2-Nitro-pyridines | 2-nitropyridine | 180°C - 200°C | ~500 - 600 J/g | High | |
| Ortho-Amino-Nitro | 2-amino-3-nitropyridine | 167°C | > 700 J/g | Severe | H-bonding facilitates intramolecular H-transfer (low barrier). |
| Dinitro-pyridines | 2-methoxyamino-3,5-dinitropyridine | ~132°C | > 1200 J/g | Extreme | Shock sensitive.[1] Overlapping melting/decomposition.[1][2][3] |
Key Insights for Drug Design
-
Avoid the "Crowded" Ortho Position: If your synthesis strategy allows, introduce the nitro group at the C3 or C5 position rather than C2 or C4.[1] The C3 position is electronically similar to nitrobenzene and offers a wider safety margin.[1]
-
The Dinitro Danger: As seen in the table, adding a second nitro group (3,5-dinitro) drops the
by nearly 40°C and doubles the energy release. These compounds often fall into the "Explosive" class under UN transport regulations.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 3: Analytical Methodologies (DSC vs. ARC)
A common pitfall in process development is relying solely on DSC for safety data.[1] While DSC is excellent for screening, it is non-adiabatic .[1]
Comparison of Techniques
| Feature | DSC (Differential Scanning Calorimetry) | ARC (Accelerating Rate Calorimetry) |
| Sample Size | 1 - 5 mg | 1 - 5 g |
| Condition | Dynamic Heating (Non-Adiabatic) | Adiabatic (Heat Wait Search) |
| Sensitivity | Low (detects > 10 W/kg) | High (detects > 0.02 W/kg) |
| Key Output | ||
| Limitation | Overestimates Stability: The heat loss to the sensor masks early self-heating. | Time Consuming: Tests can take 24-48 hours. |
The "Safety Gap"
For nitro-pyridines, the
-
Implication: If you set your process temperature based on DSC data minus a standard safety margin, you may inadvertently operate inside the induction period of a runaway reaction.[1]
Recommended Testing Workflow
Figure 2: Decision logic for thermal stability testing. High-energy nitro-pyridines almost always trigger the ARC requirement.
Part 4: Experimental Protocols
To ensure reproducibility and safety, follow these specific protocols.
Differential Scanning Calorimetry (DSC)
-
Crucible Selection: CRITICAL. Do not use standard aluminum pans. Nitro compounds can react with aluminum at high temperatures, creating a thermite-like false exotherm.[1]
-
Sample Mass: 2–4 mg.
-
Heating Rate: 4°C/min or 5°C/min (Standardize this to allow comparison).
-
Atmosphere: Nitrogen (50 mL/min).[1]
-
Data Processing: Integrate the exothermic peak from the first deviation from baseline, not just the peak maximum.
Accelerating Rate Calorimetry (ARC)
-
Sample Mass: 2–5 g (Representative of bulk).
-
Vessel: Titanium or Hastelloy spherical bomb (check compatibility with specific pyridine derivative).
-
Mode: Heat-Wait-Search (HWS).[1]
-
Step: 5°C.
-
Wait: 15 min.
-
Threshold: 0.02°C/min.[1]
-
-
Phi-Factor Correction: Since the bomb absorbs heat, the raw data underestimates the temperature rise.[1] Calculate the thermal inertia (
) and correct the adiabatic temperature rise (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) using:
Part 5: Risk Assessment & Mitigation[1]
The Yoshida Correlation
For nitro-pyridines, use the Yoshida Correlation to predict shock sensitivity based on DSC data.[1]
If the coordinate (
Calculating
The most useful safety parameter is the
-
Rule of Thumb: Never hold a nitro-pyridine intermediate at a temperature higher than
during synthesis or storage. -
Calculation: Extrapolate ARC data using Arrhenius kinetics (
vs ).
Engineering Controls
-
Quench Tanks: Ensure the reactor has a bottom dump valve to a cold quench (water/acid) that can stop the reaction if
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Dilution: Nitro-pyridines are significantly safer in solution.[1] Avoid isolating dry solids whenever possible.[1]
References
-
Musuc, A. M., Razus, D., & Oancea, D. (2012).[1] "A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine." Journal of Thermal Analysis and Calorimetry.
-
Vicente, J. et al. (2021).[1] "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development. [1]
-
Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Standard reference for Criticality Classes).
-
Center for Chemical Process Safety (CCPS). (1995).[1] Guidelines for Chemical Reactivity Evaluation and Application to Process Design. AIChE.
-
Fisher Scientific. (2011).[1] "Safety Data Sheet: 2-Amino-3-nitropyridine."
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
